Technical Documentation Center

2-Amino-5-chloronicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-5-chloronicotinamide
  • CAS: 58483-97-9

Core Science & Biosynthesis

Foundational

biological activity of 2-Amino-5-chloronicotinamide derivatives

An In-depth Technical Guide to the Biological Activity of 2-Amino-5-chloronicotinamide Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-amino-5-chloronicotinamide scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-Amino-5-chloronicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-amino-5-chloronicotinamide scaffold represents a privileged chemical structure with significant, albeit underexplored, potential in therapeutic development. As a derivative of nicotinamide, a key component of nicotinamide adenine dinucleotide (NAD+), this scaffold is pre-validated by nature for interaction with a critical class of enzymes involved in DNA repair and cell signaling. This guide synthesizes current understanding and provides expert insights into the primary biological activities associated with this core structure, focusing on its compelling potential as an inhibitor of Poly (ADP-ribose) polymerase (PARP) for oncology applications and its demonstrated efficacy as an antifungal agent. We will explore the mechanistic underpinnings of these activities, provide detailed experimental protocols for synthesis and evaluation, and present structure-activity relationship (SAR) data from closely related analogs to guide future discovery efforts.

Introduction: The 2-Amino-5-chloronicotinamide Scaffold

The pyridine-3-carboxamide, or nicotinamide, framework is a cornerstone in chemical biology.[1] It forms the reactive center of the essential cofactor NAD+, which is not only a carrier of reducing equivalents in metabolic redox reactions but also the sole substrate for NAD+-dependent enzymes such as PARPs and sirtuins. The modification of this core scaffold is a proven strategy for developing potent and selective enzyme inhibitors.

The 2-amino-5-chloronicotinamide structure introduces two key modifications to the native nicotinamide core:

  • 2-Amino Group: This group can act as a hydrogen bond donor and significantly alters the electronic properties of the pyridine ring. It provides a critical anchor point for interactions within enzyme active sites.

  • 5-Chloro Group: The introduction of a halogen at the 5-position provides steric bulk and modulates the lipophilicity of the molecule. This position is a key vector for exploring further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

These features make the 2-amino-5-chloronicotinamide scaffold an attractive starting point for rational drug design, particularly for targeting the NAD+ binding site of enzymes.

Primary Biological Activity: PARP Inhibition and Anticancer Potential

The most promising application for 2-amino-5-chloronicotinamide derivatives is in oncology, specifically as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes.

Mechanism of Action: Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They recognize single-strand breaks (SSBs) in DNA and, using NAD+ as a substrate, synthesize long chains of poly (ADP-ribose) (PAR) onto themselves and other acceptor proteins. This PARylation process recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.

PARP inhibitors (PARPis) are small molecules that compete with NAD+ for the catalytic domain of PARP.[2] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[3] In these HR-deficient cells, the accumulation of DSBs caused by PARP inhibition cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where the loss of either PARP function or HR function is tolerable, but the simultaneous loss of both is lethal, is known as synthetic lethality .[2][3] This provides a targeted therapeutic strategy against cancers with specific DNA repair defects while sparing normal tissues.

Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, are now FDA-approved for treating cancers with underlying BRCA1/2 deficiencies, such as certain types of ovarian, breast, prostate, and pancreatic cancers.[4][5][6]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP_N PARP Enzyme DNA_SSB->PARP_N recruits DSB_N Double-Strand Break (DSB) DNA_SSB->DSB_N Replication Fork Collapse PARPi_N PARP Inhibitor PARPi_N->PARP_N inhibits BER_N Base Excision Repair (BER) PARP_N->BER_N initiates BER_N->DNA_SSB fails to repair HR_N Homologous Recombination (HR) DSB_N->HR_N repaired by Repair_N DNA Repair & Cell Survival HR_N->Repair_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Enzyme DNA_SSB_C->PARP_C recruits DSB_C Double-Strand Break (DSB) DNA_SSB_C->DSB_C Replication Fork Collapse PARPi_C PARP Inhibitor PARPi_C->PARP_C inhibits BER_C Base Excision Repair (BER) PARP_C->BER_C initiates BER_C->DNA_SSB_C fails to repair HR_C Homologous Recombination (HR) (Defective) DSB_C->HR_C cannot be repaired Death_C Apoptosis & Cell Death HR_C->Death_C

Caption: The principle of synthetic lethality with PARP inhibitors.
Structure-Activity Relationship (SAR) Insights

The 2-amino-5-chloronicotinamide scaffold acts as a bioisostere of the nicotinamide portion of NAD+, enabling it to bind competitively to the PARP catalytic site. Key interactions involve:

  • Amide Group: The primary amide (-CONH2) forms crucial hydrogen bonds with conserved residues in the active site, mimicking the interactions of the native substrate.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

  • 2-Amino Group: Can form an additional hydrogen bond, potentially increasing affinity and residence time compared to simple nicotinamide.

While specific SAR data for 2-amino-5-chloronicotinamide derivatives is not extensively published, we can infer logical design strategies. Modifications would typically be explored by replacing one of the amide protons with a larger chemical moiety (R1 in the table below) to probe interactions with the ribose-binding pocket and beyond.

Table 1: Hypothetical SAR of 2-Amino-5-chloro-N-substituted-nicotinamide Derivatives for PARP1 Inhibition

Compound ID R1 Substituent Expected PARP1 IC50 Range Rationale for Activity
ACN-Core -H 1-10 µM Core scaffold with basic binding elements.
ACN-001 -CH3 0.5-5 µM Small alkyl group may provide minor favorable hydrophobic interactions.
ACN-002 -Benzyl 50-500 nM Aromatic ring can engage in π-stacking interactions with active site residues (e.g., Tyr).
ACN-003 -(CH2)2-piperidine 10-100 nM Basic amine can form salt bridges with acidic residues (e.g., Glu) at the pocket's edge, enhancing potency.

| ACN-004 | -4-fluorobenzyl | <50 nM | Electron-withdrawing fluorine can improve binding affinity and metabolic stability. |

Secondary Biological Activity: Antifungal Properties

A series of 2-aminonicotinamide derivatives have been synthesized and evaluated, revealing potent antifungal activity, particularly against Candida species.[7]

Mechanism of Action: Inhibition of GPI Anchor Biosynthesis

These compounds were designed based on known inhibitors of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[7] GPI anchors are complex glycolipids that attach proteins to the cell surface in eukaryotes. In fungi, GPI-anchored proteins are essential for cell wall integrity, morphogenesis, and virulence. By inhibiting a key step in the GPI synthesis pathway, these compounds disrupt the fungal cell wall, leading to cell death.[7]

Antifungal Activity Data

Several synthesized 2-aminonicotinamide derivatives demonstrated potent activity against a range of fungal pathogens, including fluconazole-resistant strains. The most potent compounds exhibited Minimum Inhibitory Concentrations (MIC80) in the low nanomolar range.

Table 2: In Vitro Antifungal Activity (MIC80, µg/mL) of Lead 2-Aminonicotinamide Derivatives

Compound ID C. albicans Fluconazole-R C. albicans C. glabrata C. parapsilosis C. neoformans
11g 0.0313 0.0625 0.25 0.125 0.5
11h 0.0313 0.125 0.5 0.25 1.0
Fluconazole 0.25 >64 8.0 0.5 4.0

Data extracted from reference[7]. Compound 11g is 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide and 11h has a 3-fluorophenyl substitution.

The data clearly shows that compounds 11g and 11h are exceptionally potent, significantly outperforming the standard-of-care antifungal, fluconazole, especially against resistant strains.[7] The structure-activity relationship suggests that a thiophene-methyl linker attached to the nicotinamide amide, further substituted with a fluorophenyl-amino-methyl group, is critical for high potency.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and evaluation of these derivatives are crucial.

General Synthetic Workflow

The synthesis of 2-amino-5-chloronicotinamide derivatives can be achieved through a straightforward and robust chemical sequence. The core intermediate, 2-amino-5-chloronicotinic acid, is the key building block, which can be prepared from commercially available 2-amino-5-chloropyridine.

G Start 2-Amino-5-chloropyridine (Starting Material) Step1 Step 1: Oxidation Reagent: KMnO4 or H2O2 Product: 2-Amino-5-chloronicotinic Acid Start->Step1 Step2 Step 2: Amide Coupling Reagents: R-NH2, Coupling Agent (e.g., HATU, EDCI) Product: Target Derivative Step1->Step2 End Final Product: 2-Amino-5-chloro-N-R-nicotinamide Step2->End

Caption: General synthetic workflow for target derivatives.

Step-by-Step Protocol for Amide Coupling (Step 2):

  • Dissolution: To a solution of 2-amino-5-chloronicotinic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) under an inert atmosphere (N2), add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (R-NH2) (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol: In Vitro PARP1 Inhibition Assay (HTRF)

This protocol describes a robust method for determining the IC50 value of a test compound against PARP1.

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, NAD+, activated DNA (e.g., salmon sperm DNA), and biotinylated-NAD+.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Initiation: In a 384-well assay plate, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations. Allow to incubate for 15 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated-NAD+. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the HTRF detection reagents (e.g., streptavidin-Europium cryptate and an anti-PAR antibody labeled with an acceptor fluorophore).

  • Data Acquisition: After a 60-minute incubation, read the plate on an HTRF-compatible plate reader. Calculate the ratio of acceptor/donor fluorescence.

  • Data Analysis: Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Antifungal Susceptibility Testing (CLSI M27-A3)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate. Prepare a standardized inoculum suspension in RPMI-1640 medium.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: Determine the MIC80, defined as the lowest drug concentration that causes an 80% reduction in turbidity compared to the growth control, either visually or by using a spectrophotometric plate reader at 530 nm.

Conclusion and Future Directions

The 2-amino-5-chloronicotinamide scaffold is a promising platform for the development of novel therapeutics. Its intrinsic relationship with the NAD+ cofactor makes it an ideal starting point for designing potent PARP inhibitors, leveraging the clinically validated strategy of synthetic lethality for targeted cancer therapy. Furthermore, demonstrated potent, broad-spectrum antifungal activity highlights the versatility of this chemical core.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a focused library of derivatives to establish clear structure-activity relationships for PARP1 inhibition.

  • Optimization of ADME Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy: Advancing lead compounds from both the anticancer and antifungal programs into relevant animal models to establish in vivo proof-of-concept.

  • Selectivity Profiling: Screening potent derivatives against a panel of other NAD+-dependent enzymes to ensure target selectivity and minimize off-target effects.

By pursuing these avenues, the full therapeutic potential of the 2-amino-5-chloronicotinamide scaffold can be unlocked, paving the way for the next generation of targeted therapies.

References

  • Preparation method of 2-amino-5- chlorobenzophenone. (2018). CN107722112A.
  • Process for preparing 2-amino-5-chloropyridine. (1976). US3985759A.
  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (n.d.). Patsnap. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available at: [Link]

  • Li, H., et al. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy. Journal of Hematology & Oncology, 13(1), 1-19. Available at: [Link]

  • Preparation method of 2-amino-5-chlorobenzophenone oxime. (2021). CN112574003A.
  • Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Cancer treatment reviews, 78, 10-21. Available at: [Link]

  • Røsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. Available at: [Link]

  • Yap, T. A., et al. (2021). The Principles and Practice of PARP Inhibitor Therapy. The Cancer Journal, 27(1), 53-65. Available at: [Link]

  • Litton, J. K., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119153119. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules, 30(1), 123. Available at: [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). MDPI. [Link]

  • Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 315-322. Available at: [Link]

  • Preparation of 2-amino-5-chloropyridine. (n.d.).
  • Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. (2011). Arabian Journal of Chemistry. [Link]

  • Hirokawa, Y., et al. (2002). Synthesis and Structure-Activity Relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives, Novel and Potent Serotonin 5-HT3 and Dopamine D2 Receptors Dual Antagonist. Chemical & Pharmaceutical Bulletin, 50(7), 941-959. Available at: [Link]

Sources

Exploratory

Mechanistic Profiling of 2-Amino-5-chloronicotinamide

A Privileged Scaffold in Kinase Inhibition & P2X7 Modulation Executive Summary 2-Amino-5-chloronicotinamide (CAS: 58483-97-9) represents a privileged pharmacophore in medicinal chemistry rather than a single therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold in Kinase Inhibition & P2X7 Modulation

Executive Summary

2-Amino-5-chloronicotinamide (CAS: 58483-97-9) represents a privileged pharmacophore in medicinal chemistry rather than a single therapeutic agent.[1] It serves as a critical structural motif in the development of small-molecule inhibitors targeting Serine/Threonine kinases (e.g., IKK-β) , Tyrosine kinases (e.g., Src/Abl) , and Purinergic receptors (P2X7) .

Its mechanism of action is defined by its ability to function as a bidentate hydrogen-bond donor/acceptor that mimics the adenine ring of ATP. This guide dissects the molecular mechanics of this scaffold, elucidating how the 5-chloro substituent modulates lipophilicity and electronic density to enhance potency and metabolic stability in drug candidates.

Chemical Architecture & Electronic Pharmacophore

The biological activity of 2-Amino-5-chloronicotinamide is governed by three distinct structural features that dictate its binding kinetics and specificity.

FeatureChemical MoietyMechanistic Function
Hinge Binder 2-Amino Pyridine Core Forms a donor-acceptor H-bond pair with the kinase hinge region (mimicking ATP's N1 and N6).[1]
Electronic Modulator 5-Chloro Substituent Withdraws electron density, lowering the pKa of the pyridine nitrogen (N1) to optimize H-bond strength. Fills hydrophobic pockets (Gatekeeper residues).[1]
Solvent Interface 3-Carboxamide Acts as a vector for solubilizing groups or interacts with the ribose-binding pocket of the ATP site.
Electronic Impact of the 5-Cl Group

The chlorine atom at position 5 is not merely a space-filler; it exerts a negative inductive effect (-I) .

  • pKa Modulation: It reduces the basicity of the pyridine nitrogen, preventing protonation at physiological pH, which ensures the molecule remains neutral and membrane-permeable.

  • Halogen Bonding: The chlorine can participate in halogen bonding (Cl···O or Cl···π) with carbonyl backbone residues in the target protein, a high-energy interaction often overlooked in standard docking.[1]

Mechanism of Action: Kinase Hinge Binding

The primary utility of the 2-amino-5-chloronicotinamide scaffold is its role as an ATP-competitive inhibitor . It targets the ATP-binding pocket of kinases, specifically the hinge region connecting the N- and C-terminal lobes.

The Binding Topology

In the active site of a kinase (e.g., IKK-β or Src), the scaffold orients itself to form a "molecular clip":

  • Acceptor Interaction: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of a specific hinge residue (e.g., Cys99 in IKK-β).[1]

  • Donor Interaction: The exocyclic 2-amino group (NH₂) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent residue (e.g., Glu97).

  • Hydrophobic Anchor: The 5-chloro group projects into the hydrophobic "back pocket," often interacting with the Gatekeeper residue (e.g., Threonine or Methionine). This interaction dictates selectivity against kinases with bulky gatekeepers.[1]

Visualization: Kinase Hinge Interaction Network

The following diagram illustrates the canonical binding mode of the scaffold within the ATP pocket.

KinaseBinding cluster_pocket ATP Binding Site (Kinase Hinge) Scaffold 2-Amino-5-chloronicotinamide (Scaffold) PyridineN Pyridine N1 (H-Bond Acceptor) Scaffold->PyridineN AminoGroup 2-NH2 Group (H-Bond Donor) Scaffold->AminoGroup ChloroGroup 5-Cl Substituent (Hydrophobic/Halogen Bond) Scaffold->ChloroGroup HingeNH Hinge Backbone NH (e.g., Cys99) PyridineN->HingeNH H-Bond (2.8 Å) HingeCO Hinge Backbone C=O (e.g., Glu97) AminoGroup->HingeCO H-Bond (2.9 Å) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) ChloroGroup->Gatekeeper Van der Waals / Cl-Bond

Caption: Schematic of the bidentate hydrogen-bonding network formed by the 2-amino-5-chloronicotinamide core within the kinase hinge region.

Mechanism of Action: P2X7 Receptor Antagonism

Beyond kinases, derivatives of this scaffold act as negative allosteric modulators (NAMs) of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain processing.

  • Binding Site: Unlike the orthosteric ATP site, these compounds often bind to an allosteric pocket in the extracellular domain or the transmembrane interface.

  • Mechanism: Binding stabilizes the closed state of the ion channel, preventing the pore dilation associated with high concentrations of ATP.

  • Effect: Inhibition of IL-1β release and prevention of P2X7-mediated cell death (pyroptosis).[1] The 5-chloro group is critical here for lipophilic insertion into the receptor's transmembrane crevices.[1]

Synthetic Workflow & Derivatization

To utilize this scaffold in drug discovery, researchers must synthesize it with high purity.[1] The following protocol outlines the standard oxidative chlorination route, preferred for its scalability.

Protocol: Synthesis of 2-Amino-5-chloronicotinamide

Objective: Selective chlorination of 2-aminonicotinamide at the C5 position.

Reagents:

  • Precursor: 2-Aminonicotinamide (CAS: 13438-65-8)[1]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Catalyst: Acetic Acid (glacial)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 mmol of 2-aminonicotinamide in 50 mL of ACN. Add 1.0 mL of glacial acetic acid to activate the electrophilic substitution.[1]

  • Chlorination: Cool the solution to 0°C. Add 10.5 mmol of NCS portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent polychlorination.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quenching: Quench with 10% sodium thiosulfate solution to neutralize excess active chlorine.[1]

  • Isolation: Evaporate ACN under reduced pressure. The product precipitates as a pale yellow solid.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2).

    • Yield Target: >85%

    • Purity Check: HPLC (254 nm) and ¹H-NMR (Shift of C6-H doublet confirms C5 substitution).

Case Studies: Biological Efficacy

The following table summarizes key experimental data where this scaffold (or its direct derivative) demonstrated significant biological inhibition.

Target ClassCompound DerivativeAssay TypePotency (IC₅₀/K_i)Effect
Kinase IKK-β Inhibitor (IMD-0354 Analog)TR-FRET Kinase Assay250 nMBlocks NF-κB translocation; anti-inflammatory.[1]
Kinase Src/Abl InhibitorCell Proliferation (K562)<10 nMInduces apoptosis in CML cell lines.[1]
Receptor P2X7 Antagonist (Pyridine series)Ca²⁺ Flux Assay (HEK293)40 nMInhibits ATP-induced pore formation.[1]
Enzyme NAMPT InhibitorEnzymatic Conversion1.2 µMDisrupts NAD+ salvage pathway in tumor cells.[1]
References
  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[1] Journal of Medicinal Chemistry. Link

  • Das, J., et al. (2006).[1] 2-aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of Dasatinib. Journal of Medicinal Chemistry. Link

  • Burke, J. R., et al. (2003).[1] BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry. Link

  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007).[1][2] Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states.[1] British Journal of Pharmacology.[1][2] Link

  • ChemicalBook. (2024).[1] 2-Amino-5-chloropyridine: An In-Depth Exploration. Link

Sources

Foundational

A Guide to 2-Amino-5-chloronicotinamide: A Versatile Scaffolding for Modern Drug Discovery

Abstract: 2-Amino-5-chloronicotinamide has emerged as a pivotal building block in contemporary synthetic and medicinal chemistry. Its unique trifunctional architecture—comprising a nucleophilic amino group, a reactive ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Amino-5-chloronicotinamide has emerged as a pivotal building block in contemporary synthetic and medicinal chemistry. Its unique trifunctional architecture—comprising a nucleophilic amino group, a reactive aryl chloride, and a versatile carboxamide—offers a powerful platform for generating molecular diversity. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and reactivity of 2-Amino-5-chloronicotinamide. We will delve into field-proven protocols for its utilization in cornerstone synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and highlight its significance as a core scaffold in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers and professionals in drug development, offering both foundational knowledge and practical, actionable insights into leveraging this high-value synthetic intermediate.

Core Molecular Profile and Physicochemical Properties

2-Amino-5-chloronicotinamide (CAS No. 58483-97-9) is a substituted pyridine derivative. The strategic placement of its functional groups dictates its chemical behavior and synthetic potential. The electron-donating amino group at the 2-position activates the pyridine ring, while the electron-withdrawing chloro and carboxamide groups at the 5- and 3-positions, respectively, modulate its reactivity and provide key handles for diversification.

Table 1: Physicochemical and Spectroscopic Data

Property Value Source
CAS Number 58483-97-9 [1][2]
Molecular Formula C₆H₆ClN₃O [1][2]
Molecular Weight 171.58 g/mol [1][2]
Appearance Typically an off-white to beige solid General Knowledge
Purity Commercially available up to 97% [2]
Predicted ¹H NMR Signals expected in the aromatic region (δ 7.5-8.5 ppm) for the pyridine protons and a broad singlet for the -NH₂ protons. The amide protons (-CONH₂) would appear as two distinct signals. Based on general principles[3][4]
Predicted ¹³C NMR Aromatic carbons expected in the δ 110-160 ppm range. The carbonyl carbon of the amide would appear downfield (δ ~165-175 ppm). Based on general principles[4][5]

| Predicted IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and amide, ~3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). | Based on spectroscopic tables |

Synthesis of the Building Block

While 2-Amino-5-chloronicotinamide is commercially available, understanding its synthesis provides context for its purity and potential side products. A common laboratory-scale synthesis involves a multi-step sequence starting from more basic precursors. A robust method is the amination of a suitable precursor like 2-chloronicotinamide, which can be prepared from 2-chloronicotinic acid.

Experimental Protocol: Synthesis of 2-Chloronicotinamide (Precursor)

This protocol is adapted from established procedures for the synthesis of nicotinamides.[6] The causality behind this two-step process is the conversion of the less reactive carboxylic acid into a highly reactive acid chloride, which readily undergoes nucleophilic substitution with ammonia.

  • Activation of Carboxylic Acid:

    • To a stirred suspension of 2-chloronicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Allow the reaction to warm to room temperature and then heat to reflux (typically 40-90°C depending on the solvent) for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution (HCl and SO₂). The reaction is complete when a clear solution is formed.

    • Scientist's Insight: The use of thionyl chloride is a classic and cost-effective method for acid chloride formation. DMF acts as a catalyst via the formation of the Vilsmeier reagent, which is the active electrophile.

  • Amidation:

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude 2-chloronicotinoyl chloride in an anhydrous, non-protic solvent (e.g., THF or Dioxane).

    • Cool this solution to 0 °C in an ice bath and slowly add it to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (~10 eq).[6]

    • Stir the reaction vigorously for 1-2 hours, allowing it to warm to room temperature. A precipitate of 2-chloronicotinamide will form.

    • Self-Validation: The large excess of ammonia serves both as the nucleophile and as the base to neutralize the HCl byproduct, driving the reaction to completion.

  • Work-up and Purification:

    • Collect the precipitated solid by filtration and wash it with cold water to remove ammonium salts.[6]

    • Wash the solid with a small amount of cold diethyl ether or ethyl acetate to remove non-polar impurities.[6]

    • Dry the resulting white to beige solid under vacuum to yield 2-chloronicotinamide.[6] The subsequent selective amination at the C2 position to install the amino group would require more advanced methods, often involving protected intermediates or specialized catalytic systems. For most applications, direct purchase of 2-Amino-5-chloronicotinamide is the most efficient starting point.

Reactivity and Key Synthetic Transformations

The utility of 2-Amino-5-chloronicotinamide stems from its three distinct functional handles, allowing for sequential and regioselective modifications.

G cluster_main Key Transformations of 2-Amino-5-chloronicotinamide A 2-Amino-5-chloronicotinamide B N-Acylated/ N-Alkylated Products A->B Acylation / Alkylation (Amino Group) C C5-Arylated Products (Biaryl Amides) A->C Suzuki Coupling (Chloro Group) D C5-Aminated Products (Diaminopyridines) A->D Buchwald-Hartwig Amination (Chloro Group)

Caption: Core reactivity pathways for 2-Amino-5-chloronicotinamide.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[7][8] For 2-Amino-5-chloronicotinamide, the chloro group serves as an excellent electrophilic partner for coupling with a wide range of aryl or heteroaryl boronic acids or esters. This transformation is fundamental for building the biaryl scaffolds prevalent in many kinase inhibitors.

Suzuki_Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)(Cl)L₂ pd0->complex1 reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition complex2 Ar-Pd(II)(Ar')L₂ complex1->complex2 transmetalation Transmetalation complex2->pd0 Product Coupled Product complex2->Product ArX 2-Amino-5-chloronicotinamide ArB R-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

This generalized protocol is based on standard conditions for coupling aryl chlorides.[9][10]

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial, add 2-Amino-5-chloronicotinamide (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq).[10]

    • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ (1-2 mol%) with a specialized ligand (e.g., SPhos, XPhos, 2-4 mol%).

    • Scientist's Insight: Aryl chlorides are less reactive than bromides or iodides. Therefore, using an electron-rich, bulky phosphine ligand (like SPhos) is critical. It promotes the rate-limiting oxidative addition step and stabilizes the palladium(0) catalyst. The choice of base is also crucial; stronger bases like K₃PO₄ are often required for less reactive chlorides.

  • Execution:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[10]

    • Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water.[10] The water is essential for the transmetalation step.

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.[10] Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash with water and then brine to remove inorganic salts.[10]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, a transformation that is otherwise challenging.[11][12] This reaction allows the chlorine atom of 2-Amino-5-chloronicotinamide to be displaced by a primary or secondary amine, generating complex diaminopyridine derivatives. These structures are valuable in medicinal chemistry for their hydrogen bonding capabilities and ability to modulate solubility.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)(Cl)L₂ pd0->complex1 reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition complex2 [Ar-Pd(II)(NR'R'')L₂] complex1->complex2 amine_coordination Amine Coordination & Deprotonation complex2->pd0 Product Coupled Amine complex2->Product ArX 2-Amino-5-chloronicotinamide Amine R'R''NH + Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, combine 2-Amino-5-chloronicotinamide (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 eq).

    • Scientist's Insight: The base is arguably the most critical component. It must be strong enough to deprotonate the amine (or the amine-palladium complex) but not so nucleophilic that it competes in side reactions. NaOtBu is a common and effective choice for many amine couplings.[13]

  • Execution:

    • Add an anhydrous, degassed solvent such as toluene or dioxane.

    • Seal the vessel and heat the mixture to 80-110 °C for 2-18 hours, monitoring by LC-MS.

    • Self-Validation: The reaction must be run under strictly anhydrous and oxygen-free conditions, as both the palladium(0) catalyst and the strong base are sensitive to air and moisture.

  • Work-up and Purification:

    • Cool the reaction mixture and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel chromatography.

Case Study: A Scaffold for Protein Kinase Inhibitors

The 2-aminopyridine motif is a well-established "hinge-binding" element in a multitude of protein kinase inhibitors.[14] Protein kinases are a critical class of enzymes that regulate cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[14] The amino group at the C2 position of the pyridine ring forms key hydrogen bonds with the backbone of the kinase hinge region, providing a strong anchor for the inhibitor molecule.

The 2-Amino-5-chloronicotinamide scaffold provides an ideal starting point for designing such inhibitors. Using the Suzuki and Buchwald-Hartwig reactions described above, medicinal chemists can rapidly generate libraries of compounds where different aryl groups (from Suzuki coupling) or amino groups (from Buchwald-Hartwig) are installed at the C5 position. These appended groups can then be tailored to interact with other regions of the ATP-binding pocket, thereby optimizing potency and selectivity for the target kinase.

For example, a Suzuki coupling could be used to attach a phenyl or indole group at the C5 position, while the nicotinamide at C3 could be further modified to interact with solvent-exposed regions or allosteric pockets. This modular approach allows for a systematic Structure-Activity Relationship (SAR) exploration, a fundamental process in drug discovery.[15][16]

Conclusion

2-Amino-5-chloronicotinamide is more than just a chemical reagent; it is a strategic tool for molecular construction. Its trifunctional nature provides a robust and versatile platform for creating complex molecular architectures with high efficiency and control. The demonstrated utility in palladium-catalyzed cross-coupling reactions makes it particularly valuable for accessing chemical space relevant to modern drug discovery, especially in the pursuit of novel kinase inhibitors. As the demand for targeted and selective therapeutics grows, the strategic application of such well-designed building blocks will remain paramount to the success of medicinal chemistry campaigns.

References

  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved February 8, 2024, from [Link]

  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents. (n.d.).
  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents. (n.d.).
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved February 8, 2024, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 8, 2024, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025). Retrieved February 8, 2024, from [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors - PMC. (2020). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 8, 2024, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved February 8, 2024, from [Link]

  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Patsnap Eureka. (n.d.). Retrieved February 8, 2024, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 8, 2024, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017). Retrieved February 8, 2024, from [Link]

  • Synthesis and protein-tyrosine kinase inhibitory activities of flavonoid analogues - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

  • Identification of protein binding partners of ALK-5 kinase inhibitors - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

Exploratory

review of substituted nicotinamide scaffolds in chemical biology

Executive Summary The nicotinamide (NAM) scaffold represents a privileged structure in chemical biology, serving dual roles as a metabolic precursor in the NAD+ salvage pathway and as a versatile pharmacophore in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nicotinamide (NAM) scaffold represents a privileged structure in chemical biology, serving dual roles as a metabolic precursor in the NAD+ salvage pathway and as a versatile pharmacophore in drug discovery.[1] Its pyridine-3-carboxamide core is electronically unique, capable of acting as a hydrogen bond donor/acceptor in kinase hinge regions, a ribose-mimetic anchor in PARP active sites, and a warhead in covalent probes. This guide dissects the structural utility of substituted nicotinamides, providing actionable protocols for the synthesis of NAMPT inhibitors and the evaluation of their biological activity.

Part 1: The Pharmacophore & SAR Logic

The biological utility of the nicotinamide scaffold stems from its ability to mimic the nicotinamide moiety of NAD+, the essential cofactor for redox enzymes (dehydrogenases) and substrate for signaling enzymes (PARPs, Sirtuins, CD38).

Structural Zones of the Nicotinamide Core

To rationalize the design of new chemical probes, the scaffold is divided into three interaction zones:

  • Zone A (The Pyridine Nitrogen): Acts as a critical H-bond acceptor. In kinase inhibitors, this nitrogen often binds to the hinge region (e.g., the backbone NH of the gatekeeper+3 residue). In NAMPT inhibitors, it is often quaternized or coordinated to a metal ion.

  • Zone B (The Amide Handle): The C-3 amide group forms a conserved H-bond network. In PARP inhibitors, this mimics the binding of the substrate NAD+, locking the inhibitor into the adenosine pocket.

  • Zone C (C-6 Substitution): The C-6 position is the primary vector for extending the scaffold into solvent-exposed regions or hydrophobic pockets without disrupting the essential H-bonding of the core.

Graphviz Diagram: SAR Logic of Nicotinamide Derivatives

The following diagram illustrates the functionalization logic for the nicotinamide scaffold across different target classes.

SAR_Logic NAM Nicotinamide Scaffold N_Sub N-1 Substitution (Quaternization) NAM->N_Sub Alkylation C3_Amide C-3 Amide (H-Bond Donor/Acceptor) NAM->C3_Amide Conservation C6_Sub C-6 Substitution (Solvent Extension) NAM->C6_Sub Functionalization NAMPT NAMPT Inhibitors (e.g., FK866) N_Sub->NAMPT Ribose Mimicry PARP PARP Inhibitors (NAD+ Mimicry) C3_Amide->PARP Active Site Anchor Kinase Kinase Inhibitors (Hinge Binder) C3_Amide->Kinase Hinge Interaction C6_Sub->Kinase Selectivity Filter

Caption: Structural Activity Relationship (SAR) logic mapping specific scaffold modifications to biological target classes.

Part 2: Target Class Analysis

NAMPT Inhibitors (The "Tunnel" Binders)

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway. Inhibitors like FK866 utilize the nicotinamide scaffold to anchor into the enzyme's active site, while a hydrophobic "tail" extends through a narrow tunnel to a secondary binding pocket.

  • Mechanism: The pyridine nitrogen of FK866 is phosphoribosylated by NAMPT, forming a high-affinity transition state analog that stalls the enzyme.

  • Key Feature: The trans-acrylamide linker at C-3 is critical for positioning the hydrophobic cap group.

PARP and Sirtuin Modulators

Poly(ADP-ribose) polymerases (PARPs) use NAD+ to transfer ADP-ribose units to DNA repair proteins.

  • Binding Mode: The nicotinamide moiety of NAD+ binds in a deep pocket. Inhibitors often retain the amide functionality to preserve hydrogen bonds with Gly863 and Ser904 (in PARP1), while replacing the pyridine ring with bioisosteres (e.g., phthalazinone in Olaparib) or substituted pyridines to improve metabolic stability.

Kinase Hinge Binders

In kinase inhibition, the pyridine nitrogen acts as an acceptor for the backbone NH of the hinge region.

  • Example: In Imatinib and related structures, the pyridine-pyrimidine motif orients the nitrogen to accept a hydrogen bond, mimicking the adenine ring of ATP.

Part 3: Technical Workflow – Synthesis of FK866

This protocol outlines the synthesis of FK866 , a prototypical NAMPT inhibitor.[2] This workflow demonstrates the construction of the trans-acrylamide linker and the installation of the hydrophobic cap.

Reaction Scheme Overview:

  • Acylation: Reaction of 4-phenylbutylamine with acryloyl chloride (or equivalent).

  • Heck Coupling: Palladium-catalyzed coupling of the acrylamide with 3-bromopyridine.

    • Note: Alternatively, direct coupling of 3-(3-pyridyl)acrylic acid with the amine is preferred for higher convergence.

Detailed Protocol: Convergent Amide Coupling

Objective: Synthesis of (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide (FK866).

Materials
  • Reagents: 3-(3-Pyridyl)acrylic acid (1.0 eq), 4-(4-aminobutyl)-1-benzoylpiperidine (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Purification: Silica gel flash chromatography (DCM/MeOH gradient).

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask, dissolve 3-(3-pyridyl)acrylic acid (150 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Coupling Agent Addition: Add EDCI (230 mg, 1.2 mmol) and HOBt (162 mg, 1.2 mmol) at 0°C. Stir for 30 minutes to form the active ester.

  • Amine Addition: Add a solution of 4-(4-aminobutyl)-1-benzoylpiperidine (260 mg, 1.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) in DMF (2 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor via TLC (10% MeOH in DCM).

  • Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO3 (2 x 20 mL), water (2 x 20 mL), and brine (20 mL). Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify structure via 1H-NMR (DMSO-d6) looking for the characteristic trans-alkene doublets at ~6.7 and 7.5 ppm (J = 15.8 Hz).

Part 4: Experimental Protocols – NAMPT Inhibition Assay

To validate the biological activity of synthesized nicotinamide derivatives, a continuous coupled enzyme assay is the gold standard.

Principle

NAMPT converts Nicotinamide (NAM) + PRPP → Nicotinamide Mononucleotide (NMN).[1][3][4] NMN is then converted to NAD+ by NMNAT1. NAD+ is reduced to NADH by Alcohol Dehydrogenase (ADH).[3] Readout: Fluorescence of NADH (Ex 340 nm / Em 460 nm).

Protocol Steps
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.05% BSA.

    • Substrate Mix: 50 µM NAM, 100 µM PRPP, 2 mM ATP.

    • Coupling Mix: 1.5 U/mL NMNAT1, 5 U/mL ADH, 1% Ethanol.

  • Enzyme Incubation:

    • Add 10 nM recombinant human NAMPT to 96-well black plates.

    • Add test compounds (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM).

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add the Substrate Mix and Coupling Mix simultaneously to initiate the reaction.

  • Kinetic Measurement:

    • Monitor fluorescence (Ex 340 / Em 460) continuously for 60 minutes at 30°C using a microplate reader.

  • Data Analysis:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

    • Plot % Activity vs. Log[Inhibitor] to determine IC50.

Part 5: Visualization & Data

NAD+ Salvage Pathway

Understanding the pathway is crucial for interpreting assay results.

NAD_Salvage NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN + PRPP NAD NAD+ NMN->NAD + ATP NAD->NAM Consumption NAMPT NAMPT (Target of FK866) NAMPT->NMN Inhibition NMNAT NMNAT1-3 NMNAT->NAD Consuming PARPs / Sirtuins (NAD+ Consumers) Consuming->NAM

Caption: The NAD+ salvage pathway highlighting the rate-limiting step catalyzed by NAMPT, the primary target for FK866-like scaffolds.[1]

Comparative Potency of Nicotinamide-Based Inhibitors

The following table summarizes key inhibitors derived from the nicotinamide scaffold.

CompoundTargetIC50 (Enzyme)MechanismReference
FK866 NAMPT~0.3 nMNon-competitive (Tunnel binder)[1]
CHS-828 NAMPT~2.0 nMNon-competitive[1]
Olaparib PARP1/25 nMNAD+ mimetic (Active site)[2]
AH2-15c ALKBH231 nM2OG-dependent demethylase inhibitor[3]
STO-609 CAMKK240 ng/mLATP-competitive (Hinge binder)[4]

References

  • NAMPT Inhibitors Review: Galli, U., et al. "Synthesis and biological evaluation of isosteric analogues of FK866, an inhibitor of NAD salvage." ChemMedChem (2008). Link

  • PARP Inhibitor Structural Basis: Steffen, J.D., et al. "Structural Implications for Selective Targeting of PARPs." Frontiers in Oncology (2013). Link

  • ALKBH2 Inhibitor Discovery: Li, L., et al. "Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors." European Journal of Medicinal Chemistry (2025). Link

  • Kinase Hinge Binders: Asquith, C.R.M., et al. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry (2020).[5] Link

  • Fluorescent NAD+ Analogs: Barrio, J.R., et al. "A fluorescent analog of nicotinamide adenine dinucleotide."[6][7] PNAS (1972). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 2-Amino-5-chloronicotinamide using High-Performance Liquid Chromatography and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals. Introduction 2-Amino-5-chloronicotinamide is a substituted pyridine derivative of significant interest in pharmaceutical research and development due...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-chloronicotinamide is a substituted pyridine derivative of significant interest in pharmaceutical research and development due to its potential as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, process development, quality control of starting materials, and stability testing. This application note presents a detailed guide to the analytical methodologies for the quantification of 2-Amino-5-chloronicotinamide in various matrices, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols provided herein are based on established methods for analogous compounds, such as aminopyridines and nicotinamide derivatives, and are designed to be robust and adaptable to specific research needs.

Physicochemical Properties of Analytes

Understanding the physicochemical properties of 2-Amino-5-chloronicotinamide and its closely related structures is fundamental to developing effective analytical methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted Boiling Point (°C)Key Characteristics
2-Amino-5-chloronicotinamide C₆H₆ClN₃O171.58Not availableNot availablePolar aromatic amine with a carboxamide group.
2-Chloronicotinamide[1]C₆H₅ClN₂O156.57164-167313.7±27.0Structurally similar, providing a basis for chromatographic behavior prediction.
2-Amino-5-chloropyridine[2][3]C₅H₅ClN₂128.56Not availableNot availableA key related structure, for which analytical methods have been published.

These properties suggest that reverse-phase HPLC will be a suitable technique for the separation of 2-Amino-5-chloronicotinamide. The presence of the amino and carboxamide groups indicates a degree of polarity, which will influence the choice of mobile phase composition. The aromatic pyridine ring provides a chromophore for UV detection.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method offers a straightforward and cost-effective approach for the quantification of 2-Amino-5-chloronicotinamide, particularly for in-process control and purity assessments where high sensitivity is not the primary requirement.

Principle

This method is based on the separation of the analyte from a sample matrix on a reverse-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • 2-Amino-5-chloronicotinamide reference standard.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase improves peak shape and ionization for mass spectrometry.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic modifier for eluting the analyte from the reverse-phase column.
Gradient 5% to 95% B over 10 minutesA gradient elution ensures efficient elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength To be determined (scan 200-400 nm)The wavelength of maximum absorbance should be determined by scanning a standard solution.
Injection Volume 10 µLCan be adjusted based on analyte concentration and sensitivity requirements.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Amino-5-chloronicotinamide reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in the mobile phase. For biological matrices, a sample extraction step such as protein precipitation or liquid-liquid extraction will be necessary (see Section III).

4. Analysis Workflow:

Sources

Application

Application Note: Strategic Utilization of 2-Amino-5-chloronicotinamide in Kinase Inhibitor Design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-Amino-5-chloronicotinamide (CAS: 28443-73-0) as a privileged building block for synthesizi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-Amino-5-chloronicotinamide (CAS: 28443-73-0) as a privileged building block for synthesizing pyrido[2,3-d]pyrimidine scaffolds—a class of potent kinase inhibitors.

Introduction: The "Privileged" Scaffold Precursor

2-Amino-5-chloronicotinamide is a critical heterocyclic building block used to construct pyrido[2,3-d]pyrimidines . This bicyclic system is a bioisostere of quinazoline (the core of drugs like Gefitinib and Erlotinib) but offers distinct solubility and electronic profiles due to the additional nitrogen atom in the scaffold (N8).

Key Chemical Attributes
  • CAS Number: 28443-73-0

  • Molecular Formula: C₆H₆ClN₃O[1]

  • Role: Bifunctional electrophile/nucleophile precursor.

  • Medicinal Value: The chlorine atom at the 5-position (which maps to the 6-position in the fused system) is essential for occupying hydrophobic pockets (Gatekeeper residues) in ATP-binding sites of kinases such as EGFR , PIM-1 , PI3K , and Src-family kinases .

Synthetic Utility & Mechanism[2][3][4][5]

The primary application of this building block is the formation of the pyrimidine ring fused to the pyridine core. The 2-amino group and the 3-carboxamide group are positioned perfectly for cyclocondensation reactions with one-carbon donors (e.g., urea, formamide, triethyl orthoformate).

Reaction Logic
  • Cyclization: The exocyclic amine (2-NH₂) attacks a carbonyl equivalent (e.g., from urea), followed by intramolecular closure by the amide nitrogen.

  • Regiochemistry: The 5-chloro substituent on the nicotinamide ring translates to the 6-chloro position on the final pyrido[2,3-d]pyrimidine. This is critical for Structure-Activity Relationship (SAR) data, as the 6-position often dictates metabolic stability and selectivity.

Diagram: Synthetic Pathway & Numbering Shift

G cluster_legend Numbering Shift Start 2-Amino-5-chloronicotinamide (Precursor) Intermediate Transition State (Acyl-guanidine intermed.) Start->Intermediate Nucleophilic Attack Reagent Cyclizing Agent (Urea / TEOF) Reagent->Intermediate Product 6-Chloropyrido[2,3-d]pyrimidine (Scaffold) Intermediate->Product Cyclocondensation (-H2O / -NH3) Target Kinase Inhibitor (e.g., EGFR/PIM-1) Product->Target Functionalization (SNAr at C4) Legend Pyridine C5-Cl  --->  Fused System C6-Cl

Caption: Synthetic flow transforming the nicotinamide precursor into the bioactive bicyclic scaffold. Note the critical numbering shift of the chlorine substituent.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility. They describe the conversion of the starting material into a functionalizable kinase inhibitor scaffold.

Protocol A: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This reaction creates the "dione" core, which can be chlorinated to form a reactive intermediate.

Reagents:

  • 2-Amino-5-chloronicotinamide (1.0 eq)

  • Urea (5.0 eq)

  • Solvent: None (Melt fusion) or Diphenyl ether (for solution phase)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, intimately mix 2-Amino-5-chloronicotinamide (10 mmol, 1.72 g) with Urea (50 mmol, 3.00 g).

  • Fusion: Heat the mixture in an oil bath to 200–210°C . The mixture will melt and ammonia gas (NH₃) will evolve. Caution: Use a fume hood.

  • Reaction: Maintain temperature for 2 hours until the mixture solidifies into a hard cake, indicating completion of cyclization.

  • Workup: Cool to 100°C and add hot water (20 mL). Triturate the solid to break up lumps.

  • Isolation: Filter the suspension while warm. Wash the filter cake copiously with hot water (to remove excess urea) and then with cold ethanol.

  • Drying: Dry the pale beige solid in a vacuum oven at 60°C.

  • Yield Expectation: >80%.

  • QC Check: ¹H NMR (DMSO-d₆) should show loss of the amide NH₂ signals and appearance of two broad singlets (NH) for the pyrimidine ring.

Protocol B: Functionalization via Chlorination (The "Gateway" Reaction)

This converts the inert dione into a reactive electrophile for library generation.

Reagents:

  • Product from Protocol A (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (Excess, solvent)

  • N,N-Dimethylaniline (1.0 eq) or DIPEA (Catalytic)

Step-by-Step Methodology:

  • Setup: Suspend the dione (5 mmol) in neat POCl₃ (15 mL) under Argon.

  • Activation: Add N,N-Dimethylaniline (5 mmol) dropwise.

  • Reflux: Heat to reflux (105°C) for 4–6 hours. The suspension should clear, turning into a dark solution.

  • Quench (Critical): Remove excess POCl₃ under reduced pressure. Pour the sticky residue slowly onto crushed ice with vigorous stirring. Exothermic reaction!

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layer over MgSO₄ and concentrate. The product, 2,4,6-trichloropyrido[2,3-d]pyrimidine , is unstable and should be used immediately for S_NAr coupling with amines (e.g., anilines) to generate the final kinase inhibitor.

Medicinal Chemistry Applications & SAR

The 6-chloropyrido[2,3-d]pyrimidine scaffold is a proven pharmacophore. The table below summarizes its specific utility in drug design.

Target ClassMechanism of ActionRole of 6-Chloro Substituent
EGFR Inhibitors ATP-competitive inhibitionOccupies the hydrophobic pocket near the gatekeeper residue (Thr790), improving potency against resistant mutants.
PIM-1 Kinase Serine/Threonine kinase inhibitionHalogen bonding interactions within the hinge region; increases metabolic stability of the pyridine ring.
PI3K / mTOR Dual inhibitionModulates the pKa of the N8 nitrogen, optimizing hydrogen bond acceptor capability in the affinity pocket.
Antibacterial DHFR InhibitionEnhances lipophilicity (logP), aiding penetration of bacterial cell walls (e.g., S. aureus).
Diagram: SAR & Binding Mode Logic

SAR Core Pyrido[2,3-d]pyrimidine Core Cl 6-Chloro Group (from 2-Amino-5-chloronicotinamide) Core->Cl N8 N8 Nitrogen (Pyridine Ring) Core->N8 C4 C4 Position (Reaction Site) Core->C4 Hydrophobic Hydrophobic Pocket (Gatekeeper Interaction) Cl->Hydrophobic Enhances Affinity Solubility Solubility & H-Bonding (vs. Quinazoline) N8->Solubility Modulates pKa Diversity Library Diversity (Anilines/Amines) C4->Diversity Allows Derivatization

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold derived from 2-Amino-5-chloronicotinamide.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Deriv
    • Source: Organic Chemistry Research.[2]

    • URL:[Link]

  • Kinase Inhibitor Applications (EGFR/PIM-1)

    • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Cyclization Methodologies

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[3]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Structural Characterization

    • Title: Hydrogen-bonding interactions in 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid.[4]

    • Source: Acta Crystallographica / PubMed.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of 2-Amino-5-chloronicotinamide

Technical Support Center: Purification of 2-Amino-5-chloronicotinamide Welcome to the Advanced Purification Support Hub. Subject: 2-Amino-5-chloronicotinamide (CAS: 58483-97-9) Role: Senior Application Scientist Objectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-5-chloronicotinamide

Welcome to the Advanced Purification Support Hub. Subject: 2-Amino-5-chloronicotinamide (CAS: 58483-97-9) Role: Senior Application Scientist Objective: To provide high-fidelity troubleshooting for the isolation and purification of 2-Amino-5-chloronicotinamide, addressing specific chemical behaviors, solubility profiles, and impurity rejection strategies.

Part 1: Molecule Profile & Chemical Behavior

Before troubleshooting, verify your target's physicochemical profile. This molecule is an amphoteric pyridine derivative, meaning its solubility and stability are heavily pH-dependent.

ParameterDataTechnical Note
CAS Number 58483-97-9Distinct from 2-amino-5-chloropyridine (lacks amide).
Molecular Weight 171.58 g/mol
pKa (Estimated) ~3.5 (Pyridine N)Protonation occurs at low pH (<3), increasing solubility.
Solubility (Water) Poor (<1 mg/mL at pH 7)Requires pH adjustment or organic co-solvents.
Solubility (Organic) DMSO, MeOH (Warm)Limited solubility in non-polar solvents (Hexane, DCM).
Key Impurities 2-Aminonicotinamide (SM), 2-Amino-5-chloronicotinic acid (Hydrolysis), Regioisomers.Impurity profile depends on synthesis route (Chlorination vs. Amidation).

Part 2: Troubleshooting Guide (Q&A Format)

Topic 1: Solubility & Dissolution Challenges

Q: "I cannot get the crude solid to dissolve in water or ethanol for recrystallization. What solvent system should I use?"

A: 2-Amino-5-chloronicotinamide exhibits a "brick-dust" crystal lattice typical of planar nicotinamides. It resists dissolution in neutral protic solvents.

  • The Fix (Acid-Base Swing): Do not rely on heat alone. Utilize the basicity of the pyridine nitrogen.

    • Suspend the crude solid in 1M HCl (approx. 5-10 volumes).

    • The compound will protonate and dissolve, forming the hydrochloride salt.

    • Filter this acidic solution to remove non-basic impurities (e.g., over-chlorinated neutral byproducts).

    • Slowly neutralize the filtrate with 1M NaOH or saturated NaHCO₃ to pH 7–8. The free base will precipitate as a fine solid.

  • The Fix (Recrystallization): If you must use organic solvents, use Methanol/Water (4:1) or Ethanol/Water (3:1) with reflux. Pure ethanol is often insufficient.

Technical Insight: The amide group at position 3 can hydrolyze to the acid (2-amino-5-chloronicotinic acid) if exposed to strong acid/base at high temperatures for extended periods. Perform the Acid-Base Swing at room temperature (20–25°C) to minimize hydrolysis [1].

Topic 2: Impurity Removal (Starting Material vs. Product)

Q: "My HPLC shows 5-10% of unreacted 2-aminonicotinamide. How do I separate it without column chromatography?"

A: Separating the chlorinated product from the non-chlorinated starting material is challenging due to their similar polarity. However, the chlorine atom at position 5 significantly reduces the basicity of the pyridine nitrogen compared to the starting material.

  • Protocol (pKa-Based Selective Extraction):

    • Dissolve the mixture in Ethyl Acetate (EtOAc) . (Note: You may need a large volume or warm EtOAc).

    • Wash the organic layer with mildly acidic buffer (pH 4.0–4.5) , such as a Citrate or Acetate buffer.

    • Mechanism: At pH 4.5, the more basic starting material (2-aminonicotinamide, pKa ~4-5) will protonate and partition into the aqueous phase. The 5-chloro derivative (pKa ~3.0-3.5, reduced by electron-withdrawing Cl) will remain largely unprotonated in the organic phase [2].

    • Separate phases and dry the organic layer.

Q: "I am seeing a 'fronting' peak in my chromatogram. Is this a regioisomer?"

A: If you synthesized via direct chlorination of 2-aminonicotinamide (using NCS or Cl₂), you likely generated 2-amino-5,6-dichloronicotinamide or 2-amino-3-chloronicotinamide (less likely due to sterics).

  • Diagnosis: Check the UV spectrum. 5,6-dichloro analogs often show a bathochromic shift (red-shift) compared to the mono-chloro species.

  • Removal: These over-chlorinated byproducts are much more lipophilic.

    • Trituration: Slurry the crude solid in Dichloromethane (DCM) or Chloroform . The di-chloro impurities are often soluble in DCM, while the desired 2-Amino-5-chloronicotinamide remains insoluble. Filter and keep the solid.[1]

Topic 3: Chromatography Optimization

Q: "The peak shape is terrible on C18 (tailing). What conditions do you recommend?"

A: Tailing is caused by the interaction of the basic pyridine nitrogen with residual silanols on the column stationary phase.

  • Mobile Phase Modifier: You must use an ion-pairing agent or a high-strength buffer.

    • Recommendation: Water (0.1% TFA) / Acetonitrile (0.1% TFA). The Trifluoroacetic acid (TFA) protonates the nitrogen (masking it) and improves peak symmetry.

    • Alternative: 10 mM Ammonium Bicarbonate (pH 10). At high pH, the pyridine is fully deprotonated. Ensure your column (e.g., C18 Hybrid/Gemini) is pH stable [3].

  • Column Choice: Use a "Base-Deactivated" column (e.g., C18-PFP or end-capped ODS) to minimize silanol interactions.

Part 3: Visualized Workflows

Workflow 1: Purification Decision Tree

This logic gate determines the optimal purification route based on your primary impurity profile.

PurificationStrategy Start Crude 2-Amino-5-chloronicotinamide CheckImpurity Identify Major Impurity (HPLC/TLC) Start->CheckImpurity Impurity_SM Unreacted Starting Material (2-Aminonicotinamide) CheckImpurity->Impurity_SM Polar Impurity Impurity_Over Over-Chlorinated Byproducts (Di/Tri-chloro species) CheckImpurity->Impurity_Over Non-Polar Impurity Impurity_Hydro Hydrolysis Product (Acid derivative) CheckImpurity->Impurity_Hydro Acidic Impurity Method_pKa pKa Selective Wash (EtOAc vs pH 4.5 Buffer) Impurity_SM->Method_pKa Method_Trit DCM Trituration (Remove Lipophilic Impurities) Impurity_Over->Method_Trit Method_Base Basic Extraction (Dissolve in NaHCO3, Filter, Acidify) Impurity_Hydro->Method_Base Final Pure Product (>98% HPLC) Method_pKa->Final Method_Trit->Final Method_Base->Final

Caption: Decision matrix for selecting purification method based on specific impurity profile.

Workflow 2: The "Acid-Base Swing" Protocol

The gold standard for removing non-basic contaminants.

AcidBaseSwing Step1 Crude Solid Step2 Dissolve in 1M HCl (Forms HCl Salt) Step1->Step2 Step3 Filter Suspension Step2->Step3 Waste Solid Residue (Non-basic impurities) Step3->Waste Insolubles Step4 Filtrate (Acidic) Step3->Step4 Solution Step5 Neutralize with Sat. NaHCO3 to pH 7-8 Step4->Step5 Step6 Precipitate Forms Step5->Step6 Step7 Filter & Wash (Cold Water) Step6->Step7

Caption: Step-by-step "Acid-Base Swing" protocol for purifying amphoteric aminonicotinamides.

Part 4: Summary of Quantitative Data

PropertyValue/ConditionReference
Optimal Recrystallization Solvent Methanol or MeOH/Water (4:1)[1, 4]
pKa (Pyridine N) ~3.5 (Predicted)[2]
Melting Point 220–225 °C (Decomposes)[4]
HPLC Mobile Phase A: Water + 0.1% TFA, B: ACN + 0.1% TFA[3]
Storage 2-8°C, Protect from Light (Amide stability)[5]

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams: Pyridine and Derivatives. Organic Chemistry Data.[2] Retrieved February 5, 2026, from [Link]

  • Google Patents. (2017). CN106432069A - Method for preparation of 2-amino-5-chloro-pyridine.[3][4] (Analogous chemistry for chlorination conditions). Retrieved February 5, 2026, from

Sources

Optimization

byproduct formation in 2-Amino-5-chloronicotinamide reactions

Technical Support Center: 2-Amino-5-chloronicotinamide Reaction Optimization Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Byproduct Formation & Impurity Profilin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-5-chloronicotinamide Reaction Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Byproduct Formation & Impurity Profiling Reference Compound: 2-Amino-5-chloronicotinamide (CAS: 58483-97-9)

Introduction: The Reactivity Landscape

Welcome to the technical support hub for 2-Amino-5-chloronicotinamide . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PIM-1 inhibitors) and fused heterocycles like pyrido[2,3-d]pyrimidines .

While the molecule appears simple, its amphoteric nature (basic amine + neutral amide) and the electron-deficient pyridine ring create a "perfect storm" for specific byproducts. This guide addresses the three most common failure modes reported by our users: Amide Hydrolysis , Regioselective Acylation Failures , and Dechlorination during Coupling .

Module 1: The "Acid Spike" (Hydrolysis Issues)

Symptom: High-performance liquid chromatography (HPLC) shows a persistent impurity eluting before the main peak (RRT ~0.8-0.9) that increases during aqueous workup or prolonged storage.

Diagnosis: Formation of 2-Amino-5-chloronicotinic acid (CAS 52833-93-9) via hydrolysis.

  • Mechanism: The amide bond at C3 is activated by the electron-withdrawing chlorine at C5 and the pyridine nitrogen. While the 2-amino group provides some donation, acidic or basic conditions rapidly convert the amide to the thermodynamically stable acid.

Troubleshooting Protocol:

ParameterCritical ThresholdCorrective Action
pH Control pH < 3 or pH > 10Maintain reaction pH between 4–9. Avoid strong mineral acids during workup; use Citrate or Phosphate buffers.
Temperature > 80°C (in water)If high heat is required for cyclization, ensure anhydrous conditions (e.g., molecular sieves or azeotropic removal of water).
Solvent DMSO/DMF (wet)Use anhydrous DMF. Wet dipolar aprotic solvents at high heat accelerate hydrolysis by orders of magnitude.

Validation Experiment (Self-Check): Take a small aliquot of your reaction mixture. Add 1 drop of saturated NaHCO₃. If the impurity peak shifts or disappears in LC-MS (due to ionization change of the carboxylic acid), you have confirmed the presence of the acid byproduct.

Module 2: Cyclization & Regioselectivity (The "N-Formyl" Trap)

Symptom: When reacting with DMF-DMA (dimethylformamide dimethyl acetal) to form the amidine intermediate (a precursor to pyrido-pyrimidines), the reaction stalls or yields a product with M+28 mass shift.

Diagnosis: Competitive N-formylation at the exocyclic amine (2-NH₂) vs. the desired condensation at the amide nitrogen.

Mechanism: The 2-amino group is nucleophilic. While the amide nitrogen is the desired target for cyclization reagents, the exocyclic amine can attack electrophiles, leading to N-(5-chloro-3-carbamoylpyridin-2-yl)formamide .

Technical Insight: Field data suggests that protonation state dictates selectivity. The amide nitrogen requires activation (often by the reagent itself), while the amine is naturally nucleophilic.

Optimization Workflow:

  • Reagent Stoichiometry: Use a slight excess of DMF-DMA (1.1–1.2 eq). Large excesses (>2.0 eq) promote double functionalization.

  • Temperature Ramp: Start at 0°C to allow the kinetic product (amide attack) to form, then slowly ramp to reflux to drive thermodynamic cyclization.

  • Scavengers: If the N-formyl impurity persists, a mild basic wash (5% Na₂CO₃) can sometimes selectively hydrolyze the unstable N-formyl group on the amine while leaving the cyclized pyrimidine core intact.

Module 3: Cross-Coupling & Dechlorination

Symptom: During Suzuki or Buchwald-Hartwig coupling at the C5-Chlorine position, a "M minus 34" byproduct is observed (Des-chloro analog).

Diagnosis: Hydrodechlorination (Reduction of the C-Cl bond).

  • Cause: Palladium hydrides formed via

    
    -hydride elimination from the solvent (often alcohols like isopropanol) or the boronic acid itself reduce the C-Cl bond.
    

Prevention Strategy:

  • Solvent Switch: Avoid secondary alcohols (IPA). Switch to Toluene/Water or Dioxane.

  • Catalyst Choice: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ which are less prone to promoting reduction compared to Pd/C or highly active precatalysts in this specific scaffold.

  • Base Selection: Switch from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄). Carbonates can sometimes promote the formation of Pd-hydride species in the presence of trace water/alcohol.

Visualizing the Reaction & Impurity Landscape

The following diagram maps the critical divergence points where the starting material (2-Amino-5-chloronicotinamide) converts to either the desired heterocycle or the identified byproducts.

ReactionPathways SM 2-Amino-5-chloro- nicotinamide (Starting Material) Amidine Amidine Intermediate SM->Amidine DMF-DMA Reflux Acid Impurity A: 2-Amino-5-chloronicotinic Acid (Hydrolysis) SM->Acid H3O+ or OH- (Wet Solvent) Formyl Impurity B: N-Formyl Adduct (Regio-error) SM->Formyl Excess Reagent Low Temp Dechloro Impurity C: 2-Aminonicotinamide (Dechlorination) SM->Dechloro Pd(0) Coupling Pd-H species Product Pyrido[2,3-d]pyrimidine (Target Scaffold) Amidine->Product Cyclization (e.g., NH3/AcOH)

Figure 1: Reaction divergence map showing the primary synthetic pathway (Green) versus the three critical impurity pathways (Red/Yellow).

Frequently Asked Questions (FAQ)

Q1: Can I use POCl₃ to cyclize this amide directly? A: Proceed with extreme caution. While POCl₃ is standard for dehydrating amides to nitriles, the 2-amino group is unprotected. You will likely form the formamidine or highly reactive chloropyridine intermediates that polymerize. It is recommended to protect the 2-amino group (e.g., Acetyl or Boc) before using aggressive dehydrating agents like POCl₃.

Q2: Why is my amide starting material turning yellow/brown on the shelf? A: This is oxidative degradation. 2-aminopyridines are electron-rich and susceptible to N-oxidation or radical coupling under light/air exposure. Store the compound at -20°C under Argon and protected from light.

Q3: How do I remove the acid impurity (Impurity A) if it's already formed? A: The acid has significantly different solubility properties.

  • Protocol: Dissolve the crude mixture in mild base (5% NaHCO₃). The acid will deprotonate and stay in the aqueous layer. Extract the neutral amide starting material or product with Ethyl Acetate. Acidify the aqueous layer later to recover the acid if needed for mass balance analysis.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents.[1]

    • Source: Chemistry Central Journal (via NIH/PubMed).
    • URL:[Link]

  • Hydrolysis Conditions & Amide Stability

    • Title: Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution (Discusses amide hydrolysis conditions).
    • Source: Molecules (via NIH/PubMed).
    • URL:[Link]

  • Impurity Profiling in Amino-Pyridine Derivatives

    • Title: Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate (Mechanisms of aminonitrile hydrolysis).
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 2-Amino-5-chloronicotinic acid (Impurity Reference).[2]

    • Source: Fluorochem Product Data.[3]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-chloronicotinamide

Welcome to the technical support center for the synthesis of 2-Amino-5-chloronicotinamide. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this important synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloronicotinamide. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this important synthesis. We will move beyond basic procedures to address the nuanced challenges encountered during scale-up, focusing on causality, troubleshooting, and optimization.

Synthesis Overview: A Common Manufacturing Route

The industrial synthesis of 2-Amino-5-chloronicotinamide is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A prevalent and logical pathway involves the initial synthesis of the key intermediate, 2-Amino-5-chloropyridine, followed by the introduction and subsequent transformation of a cyano group to the desired nicotinamide.

Synthesis_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Amide Formation A 2-Aminopyridine (Starting Material) B Chlorination Reaction A->B Chlorinating Agent (e.g., Cl2, NCS) C 2-Amino-5-chloropyridine (Key Intermediate) B->C D Introduction of Cyano Group (e.g., Sandmeyer Reaction) C->D E 2-Amino-5-chloro-3-cyanopyridine D->E F Controlled Hydrolysis E->F H2SO4 or H2O2/Base G 2-Amino-5-chloronicotinamide (Final Product) F->G Dichloro_Troubleshooting Start High Dichloro Byproduct Detected Q1 Is the reaction run in a strong acid medium (H2SO4)? Start->Q1 A1_No Implement Strong Acid Medium. Protonation of the ring deactivates it, increasing selectivity for monochlorination. Q1->A1_No No A1_Yes Acid concentration is likely too low or stoichiometry is incorrect. Q1->A1_Yes Yes Q2 Was the chlorinating agent added too quickly or in excess? A1_Yes->Q2 A2_Yes Reduce addition rate to avoid localized high concentrations. Use max 1.0-1.2 equivalents of chlorinating agent. Q2->A2_Yes Yes Q3 Did the reaction temperature exceed the setpoint? Q2->Q3 No A3_Yes Improve cooling efficiency. Higher temperatures can decrease selectivity. Consider a lower reaction temperature. Q3->A3_Yes Yes

Optimization

Technical Support Center: Troubleshooting 2-Amino-5-chloronicotinamide Reaction Failures

Welcome to the technical support center for the synthesis and troubleshooting of 2-Amino-5-chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of 2-Amino-5-chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, evidence-based solutions to frequently asked questions, drawing from established chemical principles and practical laboratory experience.

Section 1: Understanding the Synthetic Landscape

The synthesis of 2-Amino-5-chloronicotinamide can be approached through several synthetic routes, each with its own set of potential challenges. The two most common strategies involve:

  • Nucleophilic Aromatic Substitution (SNAr): This approach typically starts with a di-substituted pyridine, such as 2,5-dichloronicotinamide, and introduces the amino group via amination.

  • Hydrolysis of a Nitrile Precursor: This method involves the synthesis of 2-amino-5-chloronicotinonitrile, followed by a controlled hydrolysis to the corresponding amide.

This guide will address potential failures in both of these pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Low or No Product Yield in the Amination of 2,5-Dichloronicotinamide

Question: I am attempting to synthesize 2-Amino-5-chloronicotinamide by aminating 2,5-dichloronicotinamide with ammonia, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the amination of a dichloropyridine derivative is a common issue that can often be attributed to several factors related to the reactivity of the starting material and the reaction conditions.

Causality and Troubleshooting Steps:

  • Insufficient Ring Activation: The pyridine ring needs to be sufficiently electron-deficient to undergo nucleophilic aromatic substitution. While the chlorine atoms and the nicotinamide group are electron-withdrawing, the reactivity might still be low.

    • Expert Insight: The position of the electron-withdrawing groups is crucial. For SNAr reactions on pyridine rings, the negative charge of the Meisenheimer intermediate is stabilized most effectively when the withdrawing groups are at the ortho and para positions to the leaving group. In 2,5-dichloronicotinamide, the amination at the 2-position is more favorable due to the electron-withdrawing effect of the ring nitrogen.

  • Reaction Conditions:

    • Temperature and Pressure: These reactions often require elevated temperatures and pressures to proceed at a reasonable rate. If you are running the reaction at or near room temperature and atmospheric pressure, a significant increase in both may be necessary.

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are often used to facilitate SNAr reactions.

    • Base: While ammonia acts as the nucleophile, a stronger, non-nucleophilic base can be added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. However, care must be taken as this can also promote side reactions.

  • Side Reactions:

    • Hydrolysis of the Amide: Under harsh basic conditions and elevated temperatures, the nicotinamide functional group can be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid.

    • Displacement of the Wrong Chlorine: While amination at the 2-position is generally favored, some substitution at the 5-position may occur, leading to isomeric impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in amination.

Recommended Protocol Adjustments:

ParameterStandard ConditionRecommended AdjustmentRationale
Temperature Room Temperature100-150 °C (in a sealed vessel)To overcome the activation energy barrier for SNAr.
Solvent Alcohols (e.g., Methanol)DMSO, DMF, NMPPolar aprotic solvents enhance the rate of SNAr reactions.
Ammonia Source Aqueous AmmoniaAnhydrous ammonia in a suitable solvent or ammonium salt with a baseTo avoid side reactions with water.
Catalyst NoneConsider a copper or palladium catalystTo facilitate the amination via a different mechanistic pathway (e.g., Buchwald-Hartwig amination).
FAQ 2: Incomplete Hydrolysis of 2-Amino-5-chloronicotinonitrile

Question: I am trying to prepare 2-Amino-5-chloronicotinamide by hydrolyzing the corresponding nitrile, but the reaction is either very slow or stops at the intermediate stage. How can I drive the reaction to completion?

Answer:

The hydrolysis of nitriles to amides can be challenging to stop selectively at the amide stage, as the reaction can proceed to the carboxylic acid.[1] In your case, the issue is incomplete conversion. This is often due to the reaction conditions not being optimal for this specific substrate.

Causality and Troubleshooting Steps:

  • Acid or Base Concentration: The rate of hydrolysis is highly dependent on the concentration of the acid or base catalyst.

    • Acid-Catalyzed Hydrolysis: Concentrated acids like sulfuric acid or hydrochloric acid are typically used.[2] If the acid is too dilute, the reaction will be slow.

    • Base-Catalyzed Hydrolysis: A strong base such as sodium hydroxide or potassium hydroxide is required. The reaction is often carried out in an alcohol-water mixture.

  • Temperature: Hydrolysis of nitriles usually requires heating. If the reaction is being run at a low temperature, increasing it will likely improve the rate of conversion.

  • Substrate Solubility: If the nitrile is not fully dissolved in the reaction medium, the reaction will be slow and incomplete. Ensure you are using a solvent system in which your starting material is soluble at the reaction temperature.

  • Deactivation by the Amino Group: The amino group can be protonated under acidic conditions, which can affect the electronic properties of the pyridine ring and potentially slow down the hydrolysis of the nitrile.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.

Recommended Protocol for Acid-Catalyzed Hydrolysis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-chloronicotinonitrile.

  • Acid Addition: Slowly add concentrated sulfuric acid while cooling the flask in an ice bath. A typical ratio is 5-10 equivalents of acid to the nitrile.

  • Heating: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.[3]

FAQ 3: Formation of Impurities During Synthesis

Question: My final product of 2-Amino-5-chloronicotinamide is contaminated with impurities. What are the likely side products and how can I purify my compound?

Answer:

The formation of impurities is a common challenge. The nature of the impurities will depend on your synthetic route.

Potential Impurities and Their Origins:

ImpurityPotential OriginIdentification
2-Amino-5-chloronicotinic acid Hydrolysis of the nicotinamide group under harsh acidic or basic conditions.Can be detected by a change in solubility (more soluble in base) and by LC-MS (different molecular weight).
2,5-Diaminonicotinamide If a strong amination agent is used, it might displace both chlorine atoms in a dichloropyridine starting material.Higher molecular weight peak in MS.
Starting Material Incomplete reaction.Detected by TLC or LC-MS, matching the retention time/Rf of the starting material.
Isomeric Products Amination at the 5-position instead of the 2-position.Can be difficult to separate. May require careful chromatographic purification and characterization by 2D NMR.
Poly-chlorinated byproducts In syntheses starting from 2-aminopyridine, over-chlorination can occur.[4]Higher molecular weight peaks in MS corresponding to the addition of extra chlorine atoms.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 2-Amino-5-chloronicotinamide, polar solvents like ethanol, methanol, or mixtures with water are good starting points.[3]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to form pure crystals.

  • Acid-Base Extraction: This technique can be used to remove acidic or basic impurities.

    • To remove acidic impurities (like the carboxylic acid), dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will move into the aqueous layer.

    • To remove basic impurities, wash the organic layer with a dilute aqueous acid. Your product, being an amine, will also be protonated and may move into the aqueous layer. Therefore, this method should be used with caution and a clear understanding of the pKa values of your product and impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate or adding methanol) is typically employed.

General Purification Workflow:

Caption: General workflow for the purification of 2-Amino-5-chloronicotinamide.

Section 2: References

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

  • Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine. Retrieved from

  • Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US2314843A - Process of producing nicotinamide. Retrieved from

  • White Rose Research Online. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • Veeprho. (n.d.). Nicotinamide Impurities and Related Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from [Link]

  • ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]

  • Beilstein Journals. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Retrieved from [Link]

  • YouTube. (2018, March 12). Combining NMR and IR. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

Sources

Troubleshooting

managing temperature control in 2-Amino-5-chloronicotinamide synthesis

Welcome to the Technical Support Center for Pyridine Derivative Synthesis. Topic: Precision Temperature Control in 2-Amino-5-chloronicotinamide Synthesis Ticket ID: T-PYR-5CL-001 Status: Open Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Derivative Synthesis.

Topic: Precision Temperature Control in 2-Amino-5-chloronicotinamide Synthesis Ticket ID: T-PYR-5CL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-Amino-5-chloronicotinamide (CAS: 58483-97-9) presents a classic challenge in electrophilic aromatic substitution: balancing regioselectivity against reactivity .

The 2-amino group strongly activates the pyridine ring, making the 3- and 5-positions susceptible to chlorination. Temperature is the primary lever to distinguish between the desired 5-monochloro product and the parasitic 3,5-dichloro impurity. Furthermore, the amide moiety at C3 is thermally sensitive to hydrolysis under acidic/basic workup conditions.

This guide focuses on the N-Chlorosuccinimide (NCS) route, the standard for laboratory and pilot-scale synthesis due to its manageability compared to gaseous chlorine (


).

Module 1: The Critical Reaction Phase (Chlorination)

The Challenge: The reaction is exothermic. If the temperature spikes, you lose regiocontrol (forming the 3,5-dichloro impurity) and risk tar formation. If it is too low, the reaction stalls, leading to accumulation of unreacted NCS, which can cause a "runaway" exotherm once the threshold temp is finally reached.

Protocol: Controlled Chlorination via NCS
  • Substrate: 2-Aminonicotinamide

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (DMF is preferred for solubility but harder to remove; MeCN allows for slurry-to-solution monitoring).

Step-by-Step Temperature Protocol:

  • Dissolution (T = 20–25°C): Dissolve 2-aminonicotinamide in the solvent. Ensure complete homogeneity. If using MeCN, a suspension is acceptable only if agitation is vigorous.

  • The "Seeding" Addition (T = 20°C): Add 10% of the calculated NCS.

    • Checkpoint: Monitor internal temperature (

      
      ). A rise of 2–3°C indicates initiation.
      
    • Troubleshooting: If no exotherm is observed after 15 mins, do not add more NCS. Gently warm to 30°C to trigger initiation, then cool back to 20°C.

  • Main Addition (T < 35°C): Add the remaining NCS portion-wise over 60–90 minutes.

    • Critical Limit: Maintain

      
       between 25°C and 35°C.
      
    • Reasoning: Above 40°C, the rate of chlorination at the C3 position (ortho to amino) increases significantly, leading to the 3,5-dichloro impurity [1].

  • Post-Reaction Digest (T = 40–45°C): Once addition is complete, warm the mixture to 45°C for 1–2 hours to drive conversion of the final 5%.

    • Warning: Do not exceed 50°C. Higher temperatures promote oxidative degradation of the pyridine ring.

Visualizing the Pathway

ReactionPathway Start 2-Aminonicotinamide NCS NCS Addition Start->NCS Mono 2-Amino-5-chloronicotinamide (Target Product) NCS->Mono T < 35°C Kinetic Control Di 3,5-Dichloro Impurity (Over-chlorination) NCS->Di T > 45°C Thermodynamic Loss Tar Polymeric Tars NCS->Tar Runaway Exotherm (T > 60°C) Mono->Di Excess NCS + Heat

Figure 1: Reaction pathway showing the divergence between product formation and impurity generation based on thermal inputs.

Module 2: Workup & Isolation (Thermal Stability)

The Challenge: The product contains an amide group (


). While the pyridine ring is robust, the amide is susceptible to hydrolysis to the acid (2-amino-5-chloronicotinic acid) if heated in the presence of the succinimide byproduct (which is acidic) or during basic quenching.

Data: Thermal Stability Profile

ParameterSafe RangeDanger ZoneConsequence of Excursion
Quench Temp 0°C – 10°C> 25°CRapid hydrolysis of amide; exotherm spike.
Drying Temp 40°C – 50°C> 60°CSurface oxidation; color change (white to yellow).
pH during Workup 7.0 – 8.5< 4.0 or > 10.0Acid/Base catalyzed hydrolysis of amide.

Troubleshooting Protocol:

  • Quenching: Pour the reaction mixture into ice water (maintaining

    
    ).
    
    • Why? The reaction mixture contains succinimide. Upon water addition, the pH drops. Low temp slows the acid-catalyzed hydrolysis rate

      
      .
      
  • Neutralization: Adjust pH to ~7.5–8.0 using saturated

    
    .
    
    • Do not use NaOH. Strong bases generate localized "hot spots" of high pH, instantly hydrolyzing the amide.

  • Filtration: The product often precipitates upon water addition. Filter cold (5–10°C).

    • Solubility Note: The product is sparingly soluble in cold water, but solubility increases exponentially >25°C, leading to yield loss in the mother liquor.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am seeing high levels (>5%) of the 3,5-dichloro impurity. How do I remove it?

  • Diagnosis: Your addition temperature was likely too high (>35°C), or you used a large excess of NCS.

  • Correction: You cannot easily remove the di-chloro impurity by simple washing because its solubility profile is similar to the mono-chloro product.

  • Remediation: Recrystallize from Methanol/Water (1:1) .

    • Dissolve crude solid in boiling MeOH.

    • Add hot water until turbid.

    • Crucial: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling crashes out the di-chloro impurity along with the product.

Q2: The reaction mixture turned dark brown/black.

  • Diagnosis: Thermal runaway or "tarring." This usually happens if NCS is added too quickly, causing a spike >60°C.

  • Correction: This batch is likely compromised.

  • Prevention: Use a thermocouple with an alarm set to 40°C. If the alarm triggers, stop NCS addition immediately and apply an external ice bath.

Q3: My yield is low, and I see a new peak in HPLC with a retention time shift.

  • Diagnosis: Hydrolysis to 2-amino-5-chloronicotinic acid.

  • Correction: Check your drying oven temperature. Drying >60°C for extended periods can degrade the wet cake, especially if residual acid (succinimide) wasn't washed out completely.

  • Protocol: Ensure the final wash of the filter cake is with neutral water (pH 7) before drying.

Logic Tree: Diagnostic Workflow

Troubleshooting Problem Identify Issue Purity Low Purity? Problem->Purity Yield Low Yield? Problem->Yield CheckImp Check HPLC Impurity Profile Purity->CheckImp Soln3 Action: Check Mother Liquor Product lost to solubility? Yield->Soln3 DiChloro 3,5-Dichloro present? CheckImp->DiChloro Hydrolysis Acid peak present? CheckImp->Hydrolysis Soln1 Action: Reduce Rxn Temp < 35°C Slow down NCS addition DiChloro->Soln1 Yes Soln2 Action: Check Quench pH Keep T < 10°C during workup Hydrolysis->Soln2 Yes

Figure 2: Diagnostic logic tree for isolating temperature-related failures.

References

  • US Patent 3,985,759A. Process for preparing 2-amino-5-chloropyridine. (Describes the temperature dependence of chlorination in aminopyridines and the risk of di-chlorination).

  • BenchChem. 2-Amino-5-chloronicotinamide Structure and Properties. (Provides physical property data and CAS verification).

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) Reactivity Profile. (General mechanism for NCS mediated chlorination of activated aromatics).

  • National Institutes of Health (NIH) - PubChem. 2-Amino-5-chloronicotinamide Compound Summary.

Optimization

Technical Support Center: Impurity Characterization of 2-Amino-5-chloronicotinamide

The following technical guide is designed for researchers and analytical scientists characterizing 2-Amino-5-chloronicotinamide (CAS 28798-33-6) . This guide synthesizes principles of organic chemistry, instrumental anal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists characterizing 2-Amino-5-chloronicotinamide (CAS 28798-33-6) . This guide synthesizes principles of organic chemistry, instrumental analysis, and process troubleshooting into a cohesive support resource.

Topic: Characterization & Troubleshooting of Impurities in 2-Amino-5-chloronicotinamide Applicable For: Analytical Development, QC Release, and Synthetic Process Optimization.[1] Version: 1.0

Impurity Profiling & Origins (FAQs)

Q1: What are the critical impurities I should expect in my 2-Amino-5-chloronicotinamide sample?

A: Impurities generally fall into three categories based on their origin: process-related (synthesis), degradation (stability), and matrix artifacts.

Impurity TypeCompound NameOriginRisk Factor
Starting Material 2-AminonicotinamideIncomplete chlorination reaction.Low (Process control)
Degradant 2-Amino-5-chloronicotinic acidHydrolysis of the amide group (C-3 position) under acidic/basic conditions.High (Stability indicating)
By-Product 2-Amino-5-chloropyridineDecarboxylation or synthetic precursor carryover.Medium
Regioisomer 2-Amino-6-chloronicotinamideNon-selective chlorination (rare, dependent on catalyst).Medium (Separation challenge)
Q2: Why am I seeing a peak increase at RRT ~0.85 after storing samples in aqueous buffer?

A: This is likely 2-Amino-5-chloronicotinic acid . The amide group at position 3 is susceptible to hydrolysis, converting the neutral amide (-CONH₂) to the carboxylic acid (-COOH).

  • Mechanism: Nucleophilic attack by water on the carbonyl carbon.

  • Trigger: Storage in non-buffered aqueous solvents or extreme pH (pH < 3 or pH > 9).

  • Confirmation: The acid variant is more polar than the amide parent, typically eluting earlier (lower Retention Time) in Reversed-Phase HPLC (RP-HPLC) at neutral/acidic pH.

Q3: How do I distinguish the "Chloro" impurities from non-halogenated by-products using Mass Spectrometry?

A: You must leverage the unique Chlorine Isotope Pattern . Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • Signature: Look for the M and M+2 peaks with an intensity ratio of approximately 3:1 .

  • Example:

    • Target (2-Amino-5-chloronicotinamide, MW ~171.5):

      • 
         172 (
        
        
        
        , 100% intensity)[1]
      • 
         174 (
        
        
        
        , ~33% intensity)[1]
    • Non-chlorinated impurity (e.g., 2-Aminonicotinamide): Will show only the M peak (no M+2 significant intensity).

    • Dichlorinated impurity: Will show a 9:6:1 pattern (M, M+2, M+4).[1]

Analytical Method Development (Troubleshooting)

Q4: My target peak shows significant tailing. How do I fix this?

A: Tailing in pyridine-based compounds is usually caused by the interaction between the basic nitrogen (pyridine ring N and amino group) and residual silanols on the silica column.

  • Solution 1 (Mobile Phase): Add an ion-pairing agent or a silanol blocker. Triethylamine (TEA) at 0.1% or using a Phosphate Buffer (20-50 mM) at pH 2.5–3.0 is highly effective. The low pH ensures the pyridine nitrogen is fully protonated (

    
    ), preventing interaction with silanols.
    
  • Solution 2 (Column Choice): Switch to a "Base-Deactivated" column (e.g., C18 with end-capping or embedded polar groups) designed for basic analytes.

Q5: I cannot separate the Starting Material (2-Aminonicotinamide) from the Product. What parameters should I adjust?

A: These two molecules differ only by a single Chlorine atom.

  • Hydrophobicity Difference: The Cl- atom significantly increases hydrophobicity.

  • Strategy: Decrease the organic modifier (Methanol/Acetonitrile) percentage in your isocratic hold or flatten the gradient slope at the beginning.

    • Recommendation: Start with 5-10% organic for 5 minutes. The non-chlorinated starting material is more polar and should elute earlier.

Visualizations & Workflows

Figure 1: Impurity Origin & Degradation Pathway

This diagram maps the synthetic route and potential degradation points for 2-Amino-5-chloronicotinamide.

ImpurityMap SM 2-Aminonicotinamide (Starting Material) Target 2-Amino-5-chloronicotinamide (Target Product) SM->Target Chlorination (NCS/Cl2) Regio 2-Amino-6-chloronicotinamide (Regioisomer) SM->Regio Non-selective Chlorination Acid 2-Amino-5-chloronicotinic Acid (Hydrolysis Impurity) Target->Acid Hydrolysis (pH < 3 or > 9) Decarb 2-Amino-5-chloropyridine (Decarboxylation Impurity) Target->Decarb Thermal/Acidic Degradation

Caption: Synthesis and degradation map showing the transformation of starting material to target and subsequent breakdown pathways.

Figure 2: Recommended Analytical Workflow

A step-by-step decision tree for characterizing unknown peaks.

Workflow Start Unknown Impurity Detected RT Check Retention Time (RT) Start->RT RT_Early RT < Main Peak (Polar) RT->RT_Early RT_Late RT > Main Peak (Hydrophobic) RT->RT_Late Hydrolysis Suspect: Hydrolysis Product (Acid derivative) RT_Early->Hydrolysis SM Suspect: Starting Material (De-chlorinated) RT_Early->SM MultiCl Suspect: Polychlorinated Species RT_Late->MultiCl Dimers Suspect: Process Dimers RT_Late->Dimers MS Run LC-MS/MS (Check Cl Isotope Pattern) Hydrolysis->MS SM->MS MultiCl->MS Decision M+2 Peak Present? MS->Decision Yes Confirm Chlorinated Impurity Decision->Yes Yes (3:1 ratio) No Confirm Non-Halogenated (e.g., SM or Solvent) Decision->No No

Caption: Decision tree for identifying unknown impurities based on retention time and mass spectral data.

Standardized Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Use this method for purity assessment and quantification of impurities.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µmEnd-capping reduces peak tailing for basic pyridine compounds.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Acidic pH keeps the pyridine nitrogen protonated (

), improving peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Gradient 0-5 min: 5% B (Isocratic)5-20 min: 5%

60% B (Linear)20-25 min: 60% B (Wash)
Initial low organic holds polar impurities (SM, Acid); gradient elutes hydrophobic target and polychlorinated byproducts.
Detection UV @ 254 nmMax absorbance for the pyridine ring system.
Temperature 30°CEnsures retention time reproducibility.
Protocol B: Sample Preparation for Impurity Analysis
  • Solvent Selection: Dissolve 10 mg of sample in 10 mL of Water:Methanol (90:10) .

    • Note: Avoid dissolving in 100% organic solvent if the starting material is suspected, as it may elute in the solvent front.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

    • Caution: Do not use PVDF if the sample is highly acidic, though generally safe for this compound.[1]

  • Stability: Analyze within 24 hours. If storage is needed, keep at 4°C.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). General Chapter 2.2.46 Chromatographic Separation Techniques.
  • Galloway, J. H., et al. (1999).[1] "A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine." Science & Justice, 39(4), 253-256.[1] (Demonstrates detection of pyridine-based degradation products).

Disclaimer: This guide is for research and development purposes only. All protocols should be validated in-house according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) of 2-Amino-5-chloronicotinamide derivatives

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Amino-5-chloronicotinamide derivatives. It is designed for medicinal chemists and pharmacologists focusing on kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Amino-5-chloronicotinamide derivatives. It is designed for medicinal chemists and pharmacologists focusing on kinase inhibitor design, specifically targeting the IκB Kinase (IKK) complex and related serine/threonine kinases.

Executive Summary: The Scaffold at a Glance

The 2-amino-5-chloronicotinamide core represents a "privileged scaffold" in medicinal chemistry, primarily utilized as an ATP-competitive hinge binder. Its structural geometry allows it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

While often overshadowed by its benzamide (e.g., 2-amino-3,5-diarylbenzamides) or thiazole (e.g., Dasatinib precursors) bioisosteres, the nicotinamide core offers distinct physicochemical advantages:

  • Lower Lipophilicity (LogP): The pyridine nitrogen reduces LogP compared to the benzene analog, improving solubility.

  • Specific H-Bonding: The pyridine nitrogen (N1) can act as an additional weak acceptor, influencing binding selectivity.

  • Metabolic Stability: The 5-chloro substituent blocks a primary site of metabolic oxidation (CYP450) while filling hydrophobic pockets.

Primary Biological Targets
TargetMechanism of ActionEst.[1] Potency (IC50)Therapeutic Indication
IKK

ATP-Competitive Inhibition50 – 200 nMInflammation, Autoimmune Diseases
CHK1 Hinge Binding (G2/M Arrest)10 – 100 nMOncology (Chemosensitization)
HDACs Zinc Chelation (Cap Group)0.5 – 5

M
Cancer (Epigenetic modulation)

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three critical vectors. The following analysis dissects the contribution of each position to the overall potency and selectivity.

Position 2: The Primary Hinge Binder (Amino Group)
  • Function: The exocyclic amino group (-NH2) functions as a Hydrogen Bond Donor (HBD).

  • Interaction: It forms a critical H-bond with the backbone carbonyl of the kinase hinge region (e.g., Glu97 in IKK

    
    ).
    
  • Substitution Effect: Alkylation of this amine generally abolishes activity . The steric bulk prevents the molecule from entering the deep ATP pocket, and the loss of a proton removes the H-bond donor capability.

  • Optimization: Keeping this position unsubstituted is usually non-negotiable for ATP-competitive inhibition.

Position 5: The Hydrophobic Anchor (Chlorine)
  • Function: Hydrophobic / Halogen Bonding.

  • Interaction: The chlorine atom sits in a hydrophobic "gatekeeper" pocket or a specificity cleft (Hydrophobic Pocket II).

  • Substitution Effect:

    • H (Unsubstituted): Significant loss of potency (>10-fold increase in IC50). The ring lacks the lipophilic bulk to displace water from the hydrophobic pocket.

    • F (Fluorine): Often too small and electronegative; reduced potency compared to Cl.

    • Br/I (Bromine/Iodine): Can increase potency due to stronger halogen bonding but may introduce steric clashes or metabolic liability.

    • CN (Cyano): A viable bioisostere, often improving solubility but altering the electronic properties of the ring.

Position 3: The Vector (Amide Linker)
  • Function: Linker to the Solubilizing Tail / Specificity Determinant.

  • Interaction: The amide carbonyl often H-bonds with the hinge backbone NH (e.g., Cys99 in IKK

    
    ). The substituent on the amide nitrogen projects into the solvent-exposed region or a ribose-binding pocket.
    
  • Optimization: This is the primary site for derivatization. Attaching aryl groups (e.g., phenyl, pyridyl) or solubilizing tails (e.g., piperazine) here dictates the selectivity profile (e.g., IKK vs. CHK1).

Visual SAR Map

SAR_Map cluster_legend Legend Core 2-Amino-5-chloronicotinamide (Core Scaffold) Pos2 Position 2: Amino (-NH2) CRITICAL HINGE BINDER Core->Pos2 Pos5 Position 5: Chloro (-Cl) HYDROPHOBIC ANCHOR Core->Pos5 Pos3 Position 3: Amide (-CONH-R) SOLVENT VECTOR Core->Pos3 Hinge H-Bond with Backbone (Glu97/Cys99 in IKK) Pos2->Hinge H-Donor Pocket Hydrophobic Pocket (Gatekeeper Residue) Pos5->Pocket Halogen Bond Tail Selectivity & Solubility (Tail Region) Pos3->Tail Derivatization Site key Red: Hinge Binding Yellow: Hydrophobic Green: Diversity Vector

Figure 1: SAR Map illustrating the functional roles of the 2-amino, 5-chloro, and 3-amide positions.

Comparative Performance Analysis

The following table compares the 2-amino-5-chloronicotinamide scaffold against standard reference inhibitors in the context of IKK


 inhibition.
Feature2-Amino-5-chloronicotinamide Derivs.[2]TPCA-1 (Standard)Staurosporine (Pan-Kinase)
Scaffold Class Aminopyridine / NicotinamideThiophenecarboxamideIndolocarbazole
IKK

IC50
50 – 200 nM (Derivative dependent)17.9 nM< 10 nM (Non-selective)
Selectivity Moderate (Tunable via Pos 3)High (IKK

> IKK

)
Very Low (Promiscuous)
Solubility High (Pyridine N lowers LogP)ModerateLow
Metabolic Stability High (5-Cl blocks oxidation)ModerateLow
Primary Utility Lead Optimization / FragmentPositive ControlAssay Validation

Key Insight: While less potent than the optimized clinical candidate TPCA-1, the 2-amino-5-chloronicotinamide scaffold offers superior physicochemical properties (solubility/ligand efficiency), making it an excellent starting point for "Lead-Like" library design.

Experimental Protocols

A. Synthesis of 2-Amino-5-chloronicotinamide

This protocol describes the synthesis of the core intermediate from commercially available 2-aminopyridine.

Reagents:

  • 2-Aminopyridine (Starting Material)

  • N-Chlorosuccinimide (NCS) or N-fluoro-N-chlorobenzenesulfonamide (Selectfluor derivative)

  • Acetonitrile (ACN) or DMF

  • Ammonium Hydroxide (for amide formation if starting from acid/ester)

Step-by-Step Workflow:

  • Chlorination (Formation of 2-amino-5-chloropyridine):

    • Dissolve 2-aminopyridine (1.0 eq) in Acetonitrile (10 mL/g).

    • Cool to 0°C. Slowly add NCS (1.05 eq) portion-wise to avoid over-chlorination.

    • Stir at Room Temperature (RT) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Note: The 5-position is electronically activated by the 2-amino group, directing electrophilic aromatic substitution preferentially to para-position relative to the amino group.

    • Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine. Recrystallize from Ethanol.

  • Introduction of Amide (3-Position Functionalization):

    • Route A (From 2-amino-5-chloronicotinic acid): Activate the acid using EDC/HOBt in DMF. Add the desired amine (R-NH2) and stir for 12h.

    • Route B (From 2-amino-5-chloronicotinonitrile): Hydrolyze the nitrile using mild basic peroxide conditions (H2O2, NaOH) to yield the primary amide.

B. IKK Kinase Assay Protocol

To validate the biological activity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Enzyme Prep: Recombinant human IKK

    
     (0.5 nM final).
    
  • Substrate: Biotinylated I

    
    B
    
    
    
    peptide (50 nM).
  • Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

  • Procedure:

    • Incubate Compound (serial dilution in DMSO) with Enzyme for 15 min.

    • Initiate reaction by adding ATP (Km concentration, ~10

      
      M) and Peptide.
      
    • Incubate for 60 min at RT.

    • Stop reaction with EDTA/Detection Reagents (Eu-labeled anti-phospho antibody + APC-Streptavidin).

    • Read: Measure TR-FRET signal (Ex 340 nm / Em 615 & 665 nm).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting IKK


 with a 2-amino-5-chloronicotinamide derivative.

IKK_Pathway Stimuli TNF-alpha / IL-1beta (Pro-inflammatory Stimuli) Receptor TNFR / IL-1R Stimuli->Receptor IKK_Complex IKK Complex (IKK-alpha / IKK-beta / NEMO) Receptor->IKK_Complex Activation IkB I-kappa-B alpha (Inhibitor of NF-kB) IKK_Complex->IkB Phosphorylation (Blocked) Inhibitor 2-Amino-5-chloro- nicotinamide Derivative Inhibitor->IKK_Complex INHIBITION (ATP-Competitive) NFkB NF-kB (p50/p65) Transcription Factor IkB->NFkB Degradation (Blocked) Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocation (Blocked) Response Inflammation Cell Survival Nucleus->Response Reduced Expression

Figure 2: Mechanism of Action.[3] The inhibitor blocks the ATP-binding site of IKK


, preventing the phosphorylation of I

B

and subsequent activation of the NF-

B pathway.

References

  • Discovery of 2-amino-3,5-diarylbenzamides as IKK inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Establishes the SAR for the benzamide bioisostere of the nicotinamide core.

  • Structure-activity relationships for the design of small-molecule inhibitors. Source: Mini Reviews in Medicinal Chemistry URL:[Link] Relevance: General principles of SAR applicable to kinase inhibitor scaffold design.

  • Synthesis of 2-amino-5-chloropyridine (Patent US3985759A). Source: Google Patents URL: Relevance: Primary industrial synthesis route for the core scaffold.

Sources

Comparative

In Vitro Profiling of 2-Amino-5-chloronicotinamide Analogs: Kinase Inhibition &amp; Antifungal Potency

Executive Summary: The 5-Chloro Advantage The 2-amino-nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for developing kinase inhibitors (specifically VEG...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5-Chloro Advantage

The 2-amino-nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for developing kinase inhibitors (specifically VEGFR-2 and CHK1 ) and novel antifungal agents.

This guide focuses on the 2-Amino-5-chloronicotinamide subclass. The introduction of a chlorine atom at the C-5 position of the pyridine ring is not merely cosmetic; it is a strategic modification designed to:

  • Enhance Lipophilicity: Improve membrane permeability (

    
     modulation).
    
  • Block Metabolism: Prevent oxidative metabolism at the susceptible C-5 position.

  • Halogen Bonding: Induce specific halogen-bonding interactions within the ATP-binding pocket of target kinases.

This document provides a comparative technical analysis of these analogs against industry standards (e.g., Sorafenib ), supported by in vitro assay protocols and quantitative data.

Target Mechanism & Signaling Pathway

To understand the efficacy of these analogs, one must visualize the target pathway. The primary application of these derivatives is the inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical driver of tumor angiogenesis.

Figure 1: VEGFR-2 Signaling Cascade & Inhibition Point

Caption: The diagram illustrates the downstream signaling of VEGFR-2 (PI3K/Akt and MAPK pathways) leading to angiogenesis and cell proliferation. 2-Amino-5-chloronicotinamide analogs function as ATP-competitive inhibitors, blocking autophosphorylation.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor 2-Amino-5-chloro Analog Inhibitor->VEGFR2 ATP Competition AKT AKT PI3K->AKT Angio Angiogenesis (Endothelial Migration) AKT->Angio RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif

[1]

Comparative Analysis: Potency & Selectivity

The following data synthesizes results from enzymatic assays comparing a lead 2-Amino-5-chloronicotinamide derivative (Compound 5-Cl ) against the clinical standard Sorafenib and a non-chlorinated analog (Compound H-Analog ).

Table 1: VEGFR-2 Enzymatic Inhibition ( )

Data Source: Synthesized from recent SAR studies on nicotinamide derivatives [1].

CompoundStructure NoteVEGFR-2

(nM)
Fold Potency vs. StandardSelectivity (VEGFR-2 vs. EGFR)
Sorafenib Clinical Standard (Urea-based)53.65 ± 2.1 1.00 (Ref)High
Compound 5-Cl 2-Amino-5-chloronicotinamide core77.02 ± 3.5 0.70Moderate
Compound H-Analog Unsubstituted (No 5-Cl)145.20 ± 8.2 0.37Low

Technical Insight:

  • The Chlorine Effect: The drop in

    
     from 145 nM (H-Analog) to 77 nM (5-Cl) validates the hypothesis that the 5-chloro substituent fills a hydrophobic pocket within the kinase hinge region, stabilizing the inhibitor-enzyme complex.
    
  • Competitive Performance: While slightly less potent than Sorafenib, the 5-Cl analog offers a distinct chemical space, potentially circumventing resistance mechanisms associated with diarylureas like Sorafenib.

Experimental Protocols

To ensure reproducibility and data integrity, the following self-validating protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

Workflow Diagram:

Assay_Workflow Step1 1. Enzyme Reaction (Kinase + Substrate + ATP) Step2 2. ADP-Glo Reagent (Deplete Unused ATP) Step1->Step2 60 min @ RT Step3 3. Kinase Detection (Convert ADP to ATP -> Luciferase) Step2->Step3 40 min @ RT Readout Luminescence (RLU) Step3->Readout Plate Reader

Step-by-Step Protocol:

  • Preparation: Dilute 2-Amino-5-chloronicotinamide analogs in 100% DMSO (10 mM stock). Prepare 3-fold serial dilutions.

  • Reaction Mix: In a 384-well white plate, add:

    • 2 µL Inhibitor (or DMSO control).

    • 2 µL VEGFR-2 Enzyme (0.2 ng/µL final).

    • 2 µL Substrate/ATP mix (Poly (Glu, Tyr) 4:1, 10 µM ATP).

  • Incubation: Incubate at room temperature (25°C) for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP, then to light). Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (e.g., PerkinElmer EnVision).

  • Validation: Z-factor must be > 0.5. Use Staurosporine as a positive control for inhibition.

Antifungal Susceptibility Assay (Secondary Application)

Recent studies suggest 2-aminonicotinamides target fungal cell wall biosynthesis [2].

  • Method: CLSI M27-A3 Broth Microdilution.

  • Organism: Candida albicans (ATCC 90028).

  • Endpoint: Minimum Inhibitory Concentration (MIC), defined as the lowest concentration causing 50% inhibition of growth compared to control.

  • Key Result: 2-Amino-5-chloronicotinamide analogs typically exhibit MICs in the range of 4–16 µg/mL , comparable to Fluconazole in resistant strains.

Structure-Activity Relationship (SAR) Insights

The "5-chloro" position is critical, but the "2-amino" group is the anchor.

  • 2-Amino Group: Acts as a hydrogen bond donor to the hinge region of the kinase (typically Glu/Cys residues). Removing this abolishes activity.

  • 5-Chloro Substituent:

    • Electronic Effect: Withdraws electrons from the pyridine ring, increasing the acidity of the amide protons, potentially strengthening H-bonds.

    • Metabolic Stability: Blocks the C-5 position from cytochrome P450 hydroxylation, extending half-life (

      
      ).
      

References

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Source: MDPI (Molecules), 2022. Link:[Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances. Source: MDPI, 2024. Link:[Link]

Validation

The Bifunctional Scaffold: A Guide to the Orthogonal Reactivity of 2-Amino-5-chloronicotinamide

Topic: Comparing the Reactivity of the Amino and Chloro Groups in 2-Amino-5-chloronicotinamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Reactivity of the Amino and Chloro Groups in 2-Amino-5-chloronicotinamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-chloronicotinamide (CAS: 58483-97-9) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its utility stems from the orthogonal reactivity of its two primary functional handles: the C5-Chloro group and the C2-Amino group .

This guide objectively compares these two sites, demonstrating that they do not merely compete but rather offer distinct, non-interfering pathways for diversification. The C5-Chloro motif serves as a reliable electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the C2-Amino group functions as a nucleophile, primarily utilized in cyclocondensation reactions to access fused heterocyclic systems like pyrido[2,3-d]pyrimidines.

Part 1: Electronic Profiling & Mechanistic Basis

To predict reactivity, one must understand the electronic environment of the pyridine core.

The Electronic Map
  • C5-Chloro (Electrophilic Potential): Position 5 on the pyridine ring is the "beta" position relative to the ring nitrogen. Unlike positions 2 and 4, it is not significantly electron-deficient enough to undergo facile Nucleophilic Aromatic Substitution (

    
    ) under mild conditions. However, the C-Cl bond is sufficiently activated for oxidative addition by Palladium(0), making it an ideal candidate for cross-coupling.
    
  • C2-Amino (Nucleophilic Potential): The exocyclic amine at position 2 is a vinylogous amide. Its lone pair is delocalized into the electron-deficient pyridine ring (resonance effect), rendering it less nucleophilic than a standard aniline. However, its proximity to the C3-carboxamide group allows for the "chelate effect," facilitating cyclization reactions.

Visualization: Reactivity Divergence

The following diagram illustrates the divergent reaction pathways dictated by the electronic properties of the scaffold.

ReactivityMap Scaffold 2-Amino-5-chloronicotinamide C5_Cl C5-Chloro Group (Electrophile) Scaffold->C5_Cl Site 1 C2_NH2 C2-Amino Group (Nucleophile) Scaffold->C2_NH2 Site 2 Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) C5_Cl->Suzuki Pd(0), Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond Formation) C5_Cl->Buchwald Pd(0), Amine Cyclization Cyclocondensation (Pyrido[2,3-d]pyrimidine) C2_NH2->Cyclization Orthoformate/DMF-DMA Acylation Amide Coupling (N-Acylation) C2_NH2->Acylation Acid Chloride/Base

Figure 1: Divergent reactivity map showing the electrophilic nature of the C5-Cl handle versus the nucleophilic nature of the C2-NH2 handle.

Part 2: Comparative Reactivity Matrix

The following table summarizes the operational differences between the two groups.

FeatureC5-Chloro Group (

)
C2-Amino Group (

)
Primary Role Electrophile (Accepts electrons)Nucleophile (Donates electrons)
Key Reaction Class Pd-Catalyzed Cross-Coupling (

)
Cyclocondensation / Acylation
Activation Energy High (Requires Metal Catalyst)Moderate (Requires Thermal/Acid catalysis)

Susceptibility
Low (Position 5 is not activated)N/A (Amino is a poor leaving group)
Chemoselectivity Reacts with Boronic Acids/StannanesReacts with Electrophiles (Aldehydes, Esters)
Competitive Risk Minimal (Unreactive to standard nucleophiles)Can poison Pd-catalysts if not optimized

Part 3: Experimental Case Studies & Protocols

Case Study A: The Chloro Handle (Suzuki-Miyaura Coupling)

Objective: Functionalize the C5 position with an aryl group without protecting the amine. Challenge: Free amines can bind to Palladium, potentially poisoning the catalyst. Solution: Use of robust catalyst systems (e.g., Pd(dppf)Cl


) and aqueous bases prevents amine interference.

Protocol 1: C5-Arylation

  • Reagents: 2-Amino-5-chloronicotinamide (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassing is critical.

  • Conditions: Heat to 90°C for 4–12 hours under Nitrogen atmosphere.

  • Workup: Dilute with EtOAc, wash with brine. The product usually precipitates or is extracted.

  • Outcome: The C-Cl bond is cleaved and replaced by C-Aryl. The C2-amino and C3-amide groups remain intact.

Case Study B: The Amino Handle (Cyclization to Pyrido-Pyrimidines)

Objective: Utilize the C2-amino and C3-amide groups to build a second ring. Mechanism: The amino group attacks an electrophilic carbon source (like triethyl orthoformate), followed by intramolecular closure by the amide nitrogen.

Protocol 2: Formation of Pyrido[2,3-d]pyrimidin-4(3H)-one

  • Reagents: 2-Amino-5-chloronicotinamide (1.0 eq), Triethyl orthoformate (excess/solvent) or DMF-DMA.

  • Catalyst: Catalytic p-Toluenesulfonic acid (pTSA) or Acetic Acid.

  • Conditions: Reflux (100–140°C) for 6–12 hours.

  • Workup: Cool to room temperature. The fused heterocyclic product often crystallizes directly from the reaction mixture.

  • Outcome: Formation of the pyrimidine ring. The C5-Chloro group remains untouched, available for subsequent functionalization.

Part 4: Strategic Workflow (The "Order of Operations")

When designing a synthesis that requires modifying both positions, the order of operations is critical.

  • Path A (Coupling First): Recommended. The Suzuki coupling conditions (basic, aqueous) are generally tolerated by the free amine/amide.

  • Path B (Cyclization First): Also Viable. However, the resulting pyridopyrimidine is more rigid and may have different solubility properties that complicate the subsequent Suzuki coupling.

Workflow cluster_PathA Path A: C5 Functionalization First (Recommended) cluster_PathB Path B: Cyclization First Start Start: 2-Amino-5-chloronicotinamide StepA1 Step 1: Suzuki Coupling (Introduce R-group at C5) Start->StepA1 StepB1 Step 1: Cyclization (Form 6-chloro-pyrido[2,3-d]pyrimidine) Start->StepB1 StepA2 Intermediate: 2-Amino-5-aryl-nicotinamide StepA1->StepA2 StepA3 Step 2: Cyclization (Form Pyrimidine Ring) StepA2->StepA3 End Final Product: 5-Aryl-pyrido[2,3-d]pyrimidine StepA3->End StepB2 Intermediate: Fused Ring with C-Cl intact StepB1->StepB2 StepB3 Step 2: Suzuki Coupling (On Fused Scaffold) StepB2->StepB3 StepB3->End

Figure 2: Strategic decision tree for dual-functionalization. Path A is often preferred to avoid solubility issues associated with fused heterocycles in coupling reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Suzuki protocol on aryl chlorides).
  • El-Gazzar, A. B. A., et al. (2020).[1] Approaches towards the synthesis of a novel class of pyrido[2,3-d]pyrimidine derivatives. Egyptian Journal of Chemistry. (Describes the cyclization of 2-amino-nicotinamide derivatives). Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
  • PubChem. (n.d.).[2] Compound Summary: 2-Amino-5-chloronicotinamide.[3][4] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Amino-5-chloronicotinamide

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-5-chloronicotinamide, grounding procedural recommendations in the chemical principles that underpin them.

Core Principle: Hazard-Aware Waste Management

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. 2-Amino-5-chloronicotinamide is a halogenated organic compound. Its primary risks, as identified in safety data sheets (SDS), include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1][2] While the full toxicological properties have not been completely investigated, its chemical structure necessitates a cautious approach.[3]

The presence of a chlorine atom is of particular significance. Improper disposal of chlorinated organic compounds, especially via incineration at uncontrolled temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins. Therefore, segregation from non-halogenated waste is the most critical step in its disposal pathway.[4]

Table 1: Hazard Profile and Essential Protective Equipment

Hazard ClassificationGHS PictogramPrecautionary StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)центрP270: Do not eat, drink or smoke when using this product.[2]Standard laboratory attire (lab coat, closed-toe shoes)
Skin Irritation (Category 2)центрP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]Nitrile gloves (or other chemically resistant gloves)
Eye Irritation (Category 2A)центрP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]Safety glasses with side shields or chemical splash goggles
May cause respiratory irritationцентрP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]Use in a well-ventilated area or chemical fume hood.[3]
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 2-Amino-5-chloronicotinamide waste, from the point of generation to its final collection.

Causality: This is the most crucial control point in the waste management process. Mixing halogenated waste with non-halogenated waste streams significantly complicates and increases the cost of disposal.[4] It can also create unforeseen chemical reactions within the waste container.

Procedure:

  • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Immediately after generating waste (e.g., residual solid, contaminated weighing paper, or used gloves), place it directly into this designated container.

  • Crucially, never mix 2-Amino-5-chloronicotinamide waste with non-halogenated organic waste (like hexane or acetone) or aqueous waste streams.[4][5]

Causality: Secure and accurate labeling prevents accidental misuse of the container, provides essential safety information for waste handlers, and ensures regulatory compliance. The container must be robust enough to prevent leaks or spills.[6]

Procedure:

  • Container Selection: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice for solid waste.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-5-chloronicotinamide"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the first waste was added (accumulation start date)

    • The name of the principal investigator or research group

Causality: Proper storage minimizes the risk of spills, exposure to personnel, and reaction with incompatible materials.[2]

Procedure:

  • Keep the waste container sealed at all times, except when adding waste.[5][6] This prevents the release of any potential vapors and protects the contents from contamination.

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.[7]

  • Store the container within a secondary containment bin or tray to contain any potential leaks.

Causality: Final disposal must be handled by trained professionals at a licensed facility capable of managing halogenated organic waste, typically through high-temperature incineration under controlled conditions.

Procedure:

  • Do not allow the amount of waste to exceed institutional limits for satellite accumulation areas.

  • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Follow all institutional procedures for waste handover, which may include completing a specific form or online request.

  • Never dispose of 2-Amino-5-chloronicotinamide down the drain or in the regular trash. [1] This is a serious regulatory violation and poses a significant environmental risk.

Emergency Procedures for Spills

In the event of a spill during handling or disposal, immediate and correct action is vital.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate the Area: Restrict access to the spill location.

  • Don Appropriate PPE: At a minimum, wear a lab coat, double gloves, and chemical splash goggles.

  • Contain the Spill: If the material is a solid, gently sweep it up to avoid creating dust.[3] Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into the designated halogenated waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for proper disposal.

G cluster_0 In-Lab Waste Handling cluster_1 Final Disposal gen Waste Generation (e.g., excess reagent, contaminated items) segregate Step 1: Segregate Waste Is it 2-Amino-5-chloronicotinamide? gen->segregate halogen_container Place in 'Halogenated Organic Solid Waste' Container segregate->halogen_container  Yes   non_halogen Place in Appropriate Non-Halogenated Container segregate->non_halogen  No   labeling Step 2: Containerize & Label Ensure container is sealed and properly labeled. halogen_container->labeling storage Step 3: Accumulate Safely Store in secondary containment in designated area. labeling->storage ehs_pickup Step 4: Arrange EHS Pickup Follow institutional protocol. storage->ehs_pickup disposal Licensed Hazardous Waste Facility (High-Temperature Incineration) ehs_pickup->disposal

Caption: Disposal workflow for 2-Amino-5-chloronicotinamide.

By adhering to this structured and scientifically-grounded protocol, researchers can ensure the safe and compliant disposal of 2-Amino-5-chloronicotinamide, upholding their commitment to both scientific integrity and environmental responsibility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Oslo, Department of Chemistry. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Soil contamination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chloronicotinamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-chloronicotinamide
© Copyright 2026 BenchChem. All Rights Reserved.